Teicoplanin A2-3
Description
Properties
Molecular Formula |
C88H97Cl2N9O33 |
|---|---|
Molecular Weight |
1879.7 g/mol |
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62-,63-,64+,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 |
InChI Key |
BJNLLBUOHPVGFT-QRZIFLFXSA-N |
SMILES |
CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Teicoplanin A2-3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a complex of glycopeptide antibiotics produced by the fermentation of Actinoplanes teichomyceticus.[1] This complex is a mixture of several compounds, with Teicoplanin A2 being the primary active component. Teicoplanin A2 is further composed of five major lipoglycopeptides (A2-1 through A2-5), which differ by the fatty acyl side chain attached to the N-acyl-β-D-glucosamine moiety.[1][2] Teicoplanin A2-3 is one of these major components, characterized by a decanoyl side chain.[3] Like other glycopeptide antibiotics, teicoplanin exhibits potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Physicochemical Properties
This compound possesses a complex chemical structure, featuring a heptapeptide backbone, three sugar moieties (α-D-mannose, N-acetyl-β-D-glucosamine, and N-decanoyl-β-D-glucosamine), and two chlorine atoms.[3][]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃ | [3][7] |
| Molecular Weight | 1879.7 g/mol | [3][7] |
| Appearance | White to light yellow powder | [8][9] |
| Melting Point | ~260 °C (with decomposition) | [2] |
| Isoelectric Point (Teicoplanin Complex) | 5.1 | [] |
| pKa (Teicoplanin Aglycone, OH-4 group) | 8.2 | [10] |
| Solubility | Soluble in water (10 mg/mL), ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Poor water solubility is also reported. | [4][7][9] |
Note on Solubility: There are conflicting reports on water solubility. While some sources state it is soluble or freely soluble, others indicate poor solubility. This may depend on the specific salt form and purity of the compound.
Biological and Pharmacological Properties
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] The key steps in its mechanism of action are:
-
Binding to Peptidoglycan Precursors: this compound specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors.[2][5]
-
Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the two crucial final steps of peptidoglycan synthesis: transglycosylation (the polymerization of N-acetylglucosamine and N-acetylmuramic acid units) and transpeptidation (the cross-linking of the peptide side chains).[5]
-
Disruption of Cell Wall Integrity: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[5]
The lipophilic decanoyl side chain of this compound is thought to anchor the molecule to the bacterial cell membrane, increasing its local concentration at the site of action and contributing to its potent activity.[2]
Caption: Mechanism of action of this compound.
Antibacterial Spectrum
This compound is active against a wide range of Gram-positive bacteria, both aerobic and anaerobic. It is not effective against Gram-negative bacteria as its large molecular size prevents it from penetrating the outer membrane.[2]
| Organism | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus (including MRSA) | ≤0.06 - ≥128 | [2] |
| Clostridioides difficile | 0.06 - 0.5 | [2] |
| General pathogenic organisms | 0.02 - 2 | [11] |
Binding Affinity
The binding of teicoplanin to its D-Ala-D-Ala target is a key determinant of its antibacterial activity.
| Ligand | Association/Dissociation Constant | Method | Reference(s) |
| N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | Ka = 2.56 x 10⁶ L·mol⁻¹ | Spectrophotometric Titration | [12] |
| Lys-D-Ala-D-Ala peptide | Kd = 40 - 630 nM | Various | [13] |
| Carrier protein-Lys-D-Ala-D-Ala fusion | Kd = 91 ± 7 nM | Surface Plasmon Resonance | [13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16]
1. Materials:
-
This compound stock solution (prepared in a suitable solvent like DMSO, then diluted in broth)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
2. Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer/nephelometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Teicoplanin Dilutions:
-
Prepare a working stock solution of this compound in CAMHB at twice the highest desired final concentration.
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the working stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the Teicoplanin dilutions and the growth control wells. This will bring the final volume in each well to 200 µL and dilute the antibiotic to its final concentration.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Caption: Experimental workflow for MIC determination.
D-Alanyl-D-Alanine Binding Assay by Spectrophotometry
This protocol is a generalized method based on the principle of detecting changes in the UV-Vis spectrum of teicoplanin upon binding to its target ligand.[10][12]
1. Materials:
-
This compound solution of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
A solution of a D-Ala-D-Ala containing peptide (e.g., N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine) of known concentration in the same buffer
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (e.g., 1 cm path length)
2. Procedure:
-
Instrument Setup:
-
Set the spectrophotometer to scan a relevant UV range (e.g., 250-350 nm).
-
Zero the instrument with the buffer in both the sample and reference cuvettes.
-
-
Measurement:
-
Place a solution of this compound at a fixed concentration in both the sample and reference cuvettes to obtain a baseline spectrum.
-
Add a small, known volume of the D-Ala-D-Ala peptide solution to the sample cuvette.
-
Add an identical volume of buffer to the reference cuvette to account for dilution.
-
Mix the contents of the sample cuvette thoroughly.
-
Record the difference spectrum. The binding of the peptide will induce a change in the absorbance of teicoplanin.
-
-
Titration:
-
Repeat the previous step by making successive additions of the D-Ala-D-Ala peptide solution to the sample cuvette (and buffer to the reference cuvette).
-
Record the difference spectrum after each addition until the spectral changes are saturated, indicating that all teicoplanin molecules are bound.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength (where the maximum change occurs) against the concentration of the D-Ala-D-Ala peptide.
-
The resulting binding curve can be fitted to a suitable binding isotherm (e.g., using Scatchard analysis) to determine the association constant (Ka) or dissociation constant (Kd).[17]
-
Conclusion
This compound is a crucial component of the teicoplanin complex, demonstrating significant antibacterial activity against a wide array of Gram-positive pathogens. Its intricate chemical structure is directly linked to its mechanism of action, which involves the specific recognition and binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby halting bacterial cell wall construction. The provided physicochemical data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this important glycopeptide antibiotic. Further investigation into its structure-activity relationships and potential modifications could lead to the development of next-generation antibiotics to combat emerging drug-resistant bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Teicoplanin - Wikipedia [en.wikipedia.org]
- 3. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 7. caymanchem.com [caymanchem.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Teicoplanin - LKT Labs [lktlabs.com]
- 10. Deaminoteicoplanin and its derivatives. Synthesis, antibacterial activity, and binding strength to Ac-D-Ala-D-Ala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]
- 15. journals.asm.org [journals.asm.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. Binding of the glycopeptide antibiotic teicoplanin to D-alanyl-D-alanine-agarose: the effect of micellar aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Teicoplanin A2-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the mechanism of action of Teicoplanin A2-3, the major component of the teicoplanin complex. It delves into the molecular interactions, quantitative kinetics, and the experimental methodologies used to elucidate its antibacterial activity. This guide is intended to be a valuable resource for researchers and professionals involved in antibiotic research and development.
Introduction
Teicoplanin is a complex of several structurally related glycopeptide antibiotics produced by Actinoplanes teichomyceticus. The major components are designated as Teicoplanin A2, which is a mixture of five closely related compounds (A2-1 to A2-5) differing in the acyl side chain. This compound is one of the most abundant of these. Like other glycopeptide antibiotics, the primary target of teicoplanin is the bacterial cell wall, a structure essential for maintaining cell integrity and shape.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of this compound stems from its ability to inhibit the synthesis of peptidoglycan, a major component of the Gram-positive bacterial cell wall. This inhibition occurs through a specific binding interaction with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][2]
This binding event sterically hinders two crucial, consecutive enzymatic reactions in the final stages of peptidoglycan assembly:
-
Transglycosylation: The polymerization of the glycan chains by adding new N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) subunits to the growing peptidoglycan chain.
-
Transpeptidation: The cross-linking of the peptide side chains of adjacent glycan strands, which provides the structural rigidity of the cell wall.
By blocking these processes, this compound prevents the proper formation and incorporation of new peptidoglycan units into the cell wall. This leads to a weakening of the cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1]
A key feature of this compound is its lipophilic acyl side chain, which is thought to anchor the molecule to the bacterial cytoplasmic membrane.[3] This localization increases the effective concentration of the antibiotic at the site of peptidoglycan synthesis, contributing to its potent activity.
Signaling Pathway of Peptidoglycan Synthesis and Inhibition by this compound
Caption: Inhibition of peptidoglycan synthesis by this compound.
Quantitative Data
The antibacterial efficacy of this compound can be quantified through various parameters, including Minimum Inhibitory Concentrations (MICs) and binding affinities.
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC ranges of Teicoplanin against various clinically relevant Gram-positive bacteria, with a comparison to Vancomycin.
| Bacterial Species | Teicoplanin MIC Range (µg/mL) | Vancomycin MIC Range (µg/mL) | Citation(s) |
| Staphylococcus aureus (MRSA) | 0.5 - 4 | 0.5 - 2 | [4][5] |
| Enterococcus faecalis (VRE) | 0.25 - >128 | 0.5 - >128 | [6] |
| Enterococcus faecium (VRE) | 4 - >256 | 32 - >512 | [7] |
| Vancomycin-Intermediate S. aureus (VISA) | Generally higher than susceptible strains | 4 - 8 | |
| Vancomycin-Resistant S. aureus (VRSA) | Generally high, often resistant | ≥ 16 |
Note: MIC values can vary depending on the specific strain, testing methodology, and inoculum size.
Binding Affinity
The strength of the interaction between this compound and its D-Ala-D-Ala target is a key determinant of its activity. This is often expressed as the equilibrium dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity.
| Ligand | Method | Binding Affinity (Kd) | Citation(s) |
| Lys-D-Ala-D-Ala peptide | Surface Plasmon Resonance (SPR) | 40 - 630 nM | [8][9] |
| Carrier protein-peptide fusion | Surface Plasmon Resonance (SPR) | 91 ± 7 nM | [8][9] |
| N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | Spectrophotometric Titration | Association Constant (Ka) = 2.56 x 106 M-1 | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is determined by exposing a standardized bacterial inoculum to serial dilutions of the antibiotic in a liquid or solid growth medium. The lowest concentration that inhibits visible growth after a defined incubation period is the MIC.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: Determine the MIC as the lowest concentration of this compound at which there is no visible turbidity.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution. Changes in the refractive index at the sensor surface upon binding are detected and recorded as a sensorgram, from which kinetic parameters (kon, koff) and the dissociation constant (Kd) can be derived.
Methodology:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: A synthetic peptide terminating in D-Ala-D-Ala (e.g., N-acetyl-L-Lys-D-Ala-D-Ala) is covalently coupled to the activated sensor chip surface. A control flow cell is prepared, often with a scrambled or unrelated peptide, to account for non-specific binding.
-
Analyte Injection: Solutions of this compound at various concentrations are injected over the sensor surface at a constant flow rate.
-
Association and Dissociation: The binding (association) of this compound to the immobilized peptide is monitored in real-time. This is followed by a buffer flow to monitor the dissociation of the complex.
-
Regeneration: The sensor surface is regenerated using a solution that disrupts the ligand-analyte interaction without damaging the immobilized ligand (e.g., a low pH buffer).
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[8]
Cell-Free Peptidoglycan Synthesis Assay
Principle: This assay measures the incorporation of radiolabeled precursors into peptidoglycan in a cell-free system containing bacterial cell wall synthesizing enzymes. Inhibition of this incorporation in the presence of an antibiotic indicates its effect on peptidoglycan synthesis.
Methodology:
-
Preparation of Enzyme Extract: A crude enzyme extract containing the necessary peptidoglycan synthesis enzymes is prepared from a susceptible bacterial strain (e.g., Bacillus stearothermophilus).[4]
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme extract, radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[14C]pentapeptide), other necessary cofactors, and varying concentrations of this compound.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for peptidoglycan synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized, insoluble peptidoglycan is precipitated (e.g., with trichloroacetic acid).
-
Quantification: The precipitated, radiolabeled peptidoglycan is collected by filtration and the radioactivity is measured using a scintillation counter.
-
Analysis: The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of this compound. The concentration of the antibiotic that causes 50% inhibition (IC50) can be calculated. A study on a cell-free system from Bacillus stearothermophilus showed 50% inhibition at 40 µg/mL and 100% inhibition at 100 µg/mL of teicoplanin.[4]
Conclusion
This compound exerts its potent bactericidal effect by targeting a fundamental process in bacterial physiology – cell wall biosynthesis. Its high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors effectively halts the transglycosylation and transpeptidation steps, leading to a compromised cell wall and bacterial lysis. The quantitative data on its MICs and binding affinity underscore its efficacy against a range of Gram-positive pathogens. The experimental protocols detailed in this guide provide a framework for the continued investigation of this important antibiotic and the development of new antibacterial agents that target the bacterial cell wall. A thorough understanding of its mechanism of action is crucial for its effective clinical use and for overcoming the challenge of emerging antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Efficacy and Safety of Vancomycin versus Teicoplanin: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Teicoplanin vs Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding of the glycopeptide antibiotic teicoplanin to D-alanyl-D-alanine-agarose: the effect of micellar aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Isolation of Teicoplanin A2-3 from Actinoplanes teichomyceticus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). It is a complex of several related molecules produced by the fermentation of the bacterium Actinoplanes teichomyceticus. The major active components are collectively known as Teicoplanin A2, which is a mixture of five structurally similar compounds (A2-1 to A2-5). This technical guide provides an in-depth overview of the discovery and the detailed experimental procedures for the isolation and purification of a specific component, Teicoplanin A2-3, from the fermentation broth of Actinoplanes teichomyceticus.
Discovery and Background
Teicoplanin was first isolated in 1978 from a strain of Actinoplanes teichomyceticus (ATCC 31121) discovered in a soil sample from India.[1] It was introduced for clinical use in Europe in 1988.[1] Teicoplanin is not a single compound but a complex of several components. The core of the teicoplanin molecule is a heptapeptide aglycone, which is glycosylated with D-mannose, N-acetyl-D-glucosamine, and an N-acyl-β-D-glucosamine. The five major components of the Teicoplanin A2 complex differ in the structure of their N-acyl side chains.[1] this compound is characterized by a linear C10:0 acyl chain.[2][3]
Fermentation of Actinoplanes teichomyceticus
The production of teicoplanin is achieved through submerged fermentation of Actinoplanes teichomyceticus. The composition of the fermentation medium and the fermentation parameters are critical for maximizing the yield of the teicoplanin complex and can influence the relative abundance of the A2 components.
Experimental Protocol: Fermentation
a. Inoculum Preparation:
-
A vegetative culture of Actinoplanes teichomyceticus is initiated by inoculating a suitable seed medium. A typical seed medium composition is (w/v): 1% glucose, 0.4% yeast extract, 0.4% Bacto-peptone, 0.05% MgSO₄·7H₂O, 0.2% KH₂PO₄, and 0.4% K₂HPO₄, with the pH adjusted to 7.2.[4]
-
The culture is incubated in a baffled flask on a rotary shaker at 28°C for 48 hours.[4]
b. Production Fermentation:
-
The production medium is prepared and sterilized. An example of a production medium is (g/L): 30 g maltodextrin, 5 g glucose, 5 g yeast extract, 5 g soybean meal, 0.5 g MgSO₄·7H₂O, 0.1 g NaCl, and 0.1 g CaCl₂·2H₂O.[5][6]
-
The production fermenter is inoculated with the seed culture (typically 10% v/v).[7]
-
Fermentation is carried out at 28°C with controlled aeration (e.g., 1 vvm) and agitation (e.g., 150 rpm).[6] The pH is maintained around 7.0.[5]
-
The fermentation is typically run for 168 hours.[4] The production of teicoplanin can be enhanced by the addition of precursors. For instance, the addition of methyl oleate or trioleate can stimulate the production of this compound.[2][3]
Extraction and Purification of the Teicoplanin Complex
Following fermentation, the teicoplanin complex is extracted from the broth and purified. This is a multi-step process involving the separation of the biomass, followed by chromatographic purification.
Experimental Protocol: Extraction and Purification
a. Biomass Removal:
-
The fermentation broth is first treated to separate the mycelial biomass from the supernatant containing the dissolved teicoplanin. This can be achieved by filtration or centrifugation.[8]
b. Adsorption Chromatography:
-
The clarified supernatant is passed through a column packed with a hydrophobic adsorption resin, such as Diaion HP-20 or Amberlite XAD-16.[5]
-
The column is washed with water to remove unbound impurities.
-
The teicoplanin complex is eluted from the resin using a mixture of a water-miscible organic solvent and water. A common eluent is an aqueous solution of acetone or a C1-C4 alcohol.[9][10]
c. Decolorization and Concentration:
-
The eluate containing the teicoplanin complex is often colored. Decolorization can be achieved by treatment with activated charcoal.[11]
-
The decolorized solution is then concentrated, often under reduced pressure, to remove the organic solvent.
Isolation of this compound
The final step is the separation of the individual components of the Teicoplanin A2 complex to isolate this compound. This is typically achieved using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Isolation of this compound
-
Chromatographic System: A preparative HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column is commonly employed for the separation of teicoplanin components.[12][13]
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic solvent such as acetonitrile.[14]
-
Elution: A gradient elution is often used to achieve optimal separation of the A2 components. The proportion of the organic solvent is gradually increased to elute the components based on their hydrophobicity.
-
Detection and Fraction Collection: The elution of the components is monitored by UV absorbance at around 220 nm.[14] Fractions corresponding to the this compound peak are collected.
-
Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC or LC-MS/MS.
Quantitative Data Summary
| Parameter | Value | Reference |
| Fermentation Yield | ||
| Teicoplanin Titer (Wild-type strain) | 0-25 mg/L | [2] |
| Teicoplanin Titer (Mutant strain) | up to 1,500 mg/L | [5][6] |
| Teicoplanin A2 Complex Composition | ||
| % A2-1 | 6% | [15] |
| % A2-2 | 58.3% | [15] |
| % A2-3 | 7.3% | [15] |
| % A2-4 | 14.4% | [15] |
| % A2-5 | 14% | [15] |
| Physicochemical Properties of this compound | ||
| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃ | [16] |
| Molecular Weight | 1879.7 g/mol | [16] |
| Purity (after preparative HPLC) | >85% | [17] |
Visualizations
Caption: Overall workflow for the production and isolation of this compound.
Caption: Structural components of this compound.
References
- 1. Teicoplanin - Wikipedia [en.wikipedia.org]
- 2. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN106854670B - Method for producing teicoplanin and regulating and controlling component content of teicoplanin by fermentation method - Google Patents [patents.google.com]
- 8. PROCESS OF PURIFICATION OF TEICOPLANIN - Patent 2776453 [data.epo.org]
- 9. EP2592089A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]
- 10. EP2592090A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]
- 11. CN104066747A - Process of purification of teicoplanin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Biosynthesis of Teicoplanin A2-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a clinically significant glycopeptide antibiotic produced by the bacterium Actinoplanes teichomyceticus. It is a complex of closely related molecules, with the Teicoplanin A2 group being the major bioactive component. This guide focuses specifically on the biosynthesis of Teicoplanin A2-3, a key member of this complex. Understanding the intricate enzymatic steps and regulatory mechanisms involved in its production is crucial for the development of novel glycopeptide antibiotics and for optimizing fermentation processes. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols, and quantitative data to support further research and development in this field.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process orchestrated by a large biosynthetic gene cluster. The pathway can be broadly divided into four main stages:
-
Heptapeptide Backbone Assembly: A non-ribosomal peptide synthetase (NRPS) megacomplex sequentially links seven amino acid residues to form the linear peptide backbone.
-
Oxidative Cross-linking: A series of cytochrome P450 oxidase enzymes catalyze the formation of ether and carbon-carbon bonds between the aromatic side chains of the heptapeptide, creating the characteristic rigid, cross-linked core structure.
-
Glycosylation: Specific glycosyltransferases attach sugar moieties to the heptapeptide aglycone.
-
Acylation: An acyltransferase attaches the decanoyl fatty acid side chain to one of the sugar moieties, completing the biosynthesis of this compound.
The following diagram illustrates the key stages of the this compound biosynthesis pathway.
Caption: Overview of the this compound biosynthesis pathway.
Quantitative Data
The following tables summarize key quantitative data related to this compound production and the enzymes involved in its biosynthesis.
Table 1: Fermentation Yields of Teicoplanin and its Components
| Strain of A. teichomyceticus | Fermentation Conditions | Total Teicoplanin Titer (mg/L) | Percentage of this compound (%) | Reference |
| Mutant Strain | Optimized medium with maltodextrin, glucose, yeast extract, soybean meal | 1500 | Not specified | [1] |
| BNG 2315 (mutant) | Large scale (5000 L) fermentation | 2500-3200 | Not specified | [2] |
| 98-1-227 (mutant) | Pilot fermentor (7 m³) | 1800 units/ml | Not specified | [3] |
| ATCC 31121 | TM1 medium with methyl oleate/trioleate | Not specified, but overall production reduced | 30-50 | [4] |
Table 2: Kinetic Parameters of Teicoplanin Biosynthesis Enzymes
| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| GtfE (Vancomycin Glycosyltransferase) | Teicoplanin Aglycone, UDP-glucose | Not specified | 20 | Not specified | [5][6] |
| tAtf (Tei11*) | 4-(2-aminoglucosyl)-teicoplanin scaffold, Acyl-CoA | Significantly lower than for free sugar | Not specified | 100,000-fold higher than for free sugar | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol 1: Fermentation of Actinoplanes teichomyceticus for Teicoplanin Production
This protocol is adapted from a study on large-scale fermentation for teicoplanin production.[1]
1. Microorganism and Media:
-
Strain: Actinoplanes teichomyceticus mutant strain (e.g., MSL 1510 derived from ATCC 31121).
-
Seed Medium (per liter): 10 g glucose, 10 g soluble starch, 5 g yeast extract, 5 g peptone, 3 g beef extract, 1 g CaCO₃. Adjust pH to 7.2.
-
Production Medium (per liter): 30 g maltodextrin, 5 g glucose, 5 g yeast extract, 5 g soybean meal, 0.5 g MgSO₄·7H₂O, 0.1 g NaCl, 0.1 g CaCl₂·2H₂O.
2. Fermentation Procedure:
-
Inoculate a 250 mL flask containing 50 mL of seed medium with a stock culture of A. teichomyceticus.
-
Incubate at 28°C on a rotary shaker at 150 rpm for 48 hours.
-
Transfer the seed culture to a 5-L jar fermenter containing 3 L of production medium.
-
Maintain the fermentation at 28°C for 168 hours with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 150 rpm.
-
Monitor pH and cell growth (dry mycelia weight) periodically.
Protocol 2: Quantification of Teicoplanin A2 Components by HPLC
This protocol is based on established HPLC methods for the separation and quantification of teicoplanin components.[1][7]
1. Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
Adjust the pH of the supernatant to 7.0.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate and purify the teicoplanin complex.
-
Elute the teicoplanin with a methanol/water mixture.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium phosphate buffer, pH 6.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 277 nm.
-
Quantification: Use a standard curve prepared with purified this compound.
The following diagram outlines the general workflow for the quantification of Teicoplanin A2 components.
Caption: Workflow for HPLC-based quantification of Teicoplanin A2 components.
Protocol 3: In Vitro Assay for Teicoplanin Acyltransferase (Tei11)*
This protocol is a generalized procedure based on in vitro characterization of acyltransferases.[3]
1. Enzyme and Substrate Preparation:
-
Enzyme: Heterologously express and purify the Tei11* acyltransferase from E. coli.
-
Acyl-CoA Donor: Synthesize or commercially obtain decanoyl-CoA.
-
Acyl Acceptor: Isolate the glycosylated teicoplanin aglycone (pseudoaglycone) from a mutant strain of A. teichomyceticus that is deficient in the acyltransferase gene.
2. Assay Reaction:
-
Prepare a reaction mixture containing:
-
Purified Tei11* enzyme.
-
Glycosylated teicoplanin aglycone.
-
Decanoyl-CoA.
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂).
-
-
Incubate the reaction mixture at 30°C for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile or methanol).
3. Product Analysis:
-
Analyze the reaction mixture by LC-MS to detect the formation of this compound.
-
Quantify the product formation to determine the enzyme's kinetic parameters.
The logical relationship for the in vitro acyltransferase assay is depicted below.
Caption: Logical workflow for the in vitro Teicoplanin Acyltransferase assay.
Conclusion
This technical guide provides a detailed overview of the biosynthesis of this compound, including the core pathway, quantitative data, and key experimental protocols. A thorough understanding of this complex biosynthetic machinery is essential for the rational design of novel glycopeptide antibiotics with improved efficacy and for the optimization of industrial production processes. The provided diagrams and protocols serve as a valuable resource for researchers and professionals in the field of natural product biosynthesis and drug development. Further research into the kinetic characterization of all enzymes in the pathway and the elucidation of the regulatory networks will undoubtedly pave the way for exciting advancements in the field of glycopeptide antibiotics.
References
- 1. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of teicoplanin glycosyltransferases and acyltransferase reveal ordered tailoring of aglycone scaffold to reconstitute mature teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Kinetic Analysis of Teicoplanin Glycosyltransferases and Acyltransferase Reveal Ordered Tailoring of Aglycone Scaffold to Reconstitute Mature Teicoplanin - figshare - Figshare [figshare.com]
- 4. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Heterologous Regulatory Genes from Lipodepsipeptide Biosynthetic Gene Clusters on the Production of Teicoplanin and A40926 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: Antibacterial Spectrum of Teicoplanin A2-3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teicoplanin, a glycopeptide antibiotic, is a complex of several structurally related components. The A2 group of components is considered the most active moiety. This technical guide focuses specifically on the antibacterial spectrum of Teicoplanin A2-3, one of the five major components of the A2 group. While data on the entire teicoplanin complex is widely available, this guide consolidates the more specific, albeit limited, information regarding the in vitro activity of the A2-3 component against key Gram-positive pathogens. This document also provides detailed experimental protocols for determining antimicrobial susceptibility and a visual representation of Teicoplanin's mechanism of action to support research and development efforts.
Antibacterial Spectrum of Activity: Quantitative Data
Teicoplanin as a complex exhibits a potent bactericidal effect against a wide range of aerobic and anaerobic Gram-positive bacteria.[1] The A2 components are noted to have similar and generally lower Minimum Inhibitory Concentrations (MICs) than the other components of the teicoplanin complex.[2] While comprehensive quantitative data for the isolated this compound component is not extensively reported in publicly available literature, the following table summarizes the known MIC values for the entire teicoplanin complex against clinically relevant Gram-positive bacteria. It is important to note that the activity of the complex is largely attributed to the A2 components, including A2-3.
| Bacterial Species | Strain Information | Teicoplanin Complex MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 2.0 | [3][4] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤ 0.5 - 2.0 | [4] |
| Staphylococcus epidermidis | - | 4 - 16 | [5] |
| Enterococcus faecalis | - | ≤ 0.25 - 1.0 | [6][7] |
| Enterococcus faecium | - | Bacteriostatic effect noted | [8] |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.03 - 0.12 | [9][10] |
| Streptococcus pneumoniae | Penicillin-Intermediate | 0.03 - 0.12 | [9][10] |
| Streptococcus pyogenes | - | Bactericidal | [5] |
Note: The MIC values for the Teicoplanin complex provide a strong indication of the potential activity of the A2-3 component. The different A2 analogs, including A2-3, are known to have varying lipophilicity, which can influence their pharmacokinetic and pharmacodynamic properties.[11]
Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets the late stages of peptidoglycan synthesis. The molecule binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors of peptidoglycan.[4] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan chains. The disruption of this crucial structural process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria that grow aerobically.
3.1. Materials
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Staphylococcus aureus ATCC® 29213™ (Quality Control Strain)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
3.2. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Reconstitute the powder in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure the stock solution is thoroughly dissolved and sterilize by filtration if necessary.
3.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.
3.4. Broth Microdilution Procedure
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the antibiotic. This will create a gradient of this compound concentrations.
-
Inoculate each well (except for the sterility control well) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
3.5. Interpretation of Results
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MIC of the quality control strain (S. aureus ATCC® 29213™) should fall within the acceptable range as defined by CLSI guidelines to validate the test results.
Caption: Broth Microdilution MIC Testing Workflow.
Conclusion
This compound, as a key active component of the teicoplanin complex, demonstrates significant in vitro activity against a range of clinically important Gram-positive pathogens. Its mechanism of action, the inhibition of cell wall synthesis, is a well-established and effective antibacterial strategy. The provided experimental protocol for MIC determination offers a standardized method for further investigation of its antibacterial spectrum. Further research focusing on the isolated this compound component is warranted to fully elucidate its specific activity profile and to support its potential development as a standalone therapeutic agent or as a quality marker for teicoplanin-based therapies.
References
- 1. Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of teicoplanin compared with vancomycin against methicillin-resistant Staphylococcus aureus derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. Bactericidal activity of teicoplanin in an in-vitro two-compartment kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative activity of daptomycin and teicoplanin against enterococci isolated from blood and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teicoplanin versus vancomycin for prophylaxis of experimental Enterococcus faecalis endocarditis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro studies of the pharmacodynamics of teicoplanin against Staphylococcus aureus, Staphylococcus epidermidis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bactericidal activity of vancomycin and teicoplanin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of vancomycin, teicoplanin and cephalosporins against penicillin-susceptible and penicillin-intermediate Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
In Vitro Activity of Teicoplanin A2-3 Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teicoplanin, a glycopeptide antibiotic, remains a critical therapeutic option for managing severe infections caused by Methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the in vitro activity of Teicoplanin against MRSA, with a specific focus on the Teicoplanin A2-3 component. It summarizes key quantitative data, details experimental protocols for crucial assays, and presents visual representations of metabolic pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
Limitation of Available Data: While this guide aims to focus on the this compound component, a comprehensive review of the scientific literature reveals a significant scarcity of studies that have isolated and individually tested the in vitro activity of this specific component against MRSA. Teicoplanin is a complex of several molecules, with the A2 group being the most abundant and active. The A2 complex consists of five structurally similar lipoglycopeptides (A2-1, A2-2, A2-3, A2-4, and A2-5).[1][2] Some research suggests that all A2 subcomponents exhibit similar Minimum Inhibitory Concentration (MIC) scores.[3] However, the majority of published data pertains to the Teicoplanin complex as a whole. Therefore, the quantitative data and experimental protocols presented in this guide are based on studies conducted with the Teicoplanin complex, which is predominantly composed of the A2 components. This should be a key consideration in the interpretation and application of the information provided herein.
Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[4] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan chains that form the rigid bacterial cell wall.[5] The disruption of this process leads to the loss of cell wall integrity, ultimately resulting in bacterial cell lysis and death.
Figure 1: Mechanism of Teicoplanin Action on MRSA.
Quantitative Data on In Vitro Activity
The in vitro activity of Teicoplanin against MRSA is primarily assessed through the determination of the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and synergy with other antimicrobial agents.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a key parameter for assessing antimicrobial susceptibility.
| Study (Year) | No. of MRSA Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Medwin Publishers (2017) | 62 | 0.38 - 2.00 | Not Reported | Not Reported | [6] |
| Arrieta et al. (1992) | Not Specified | Not Specified | 0.25 (median) | Not Reported | [7] |
| Xu et al. (2021) | 407 | 0.125 - 4 | 0.25 | 1 | [8] |
Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Time-Kill Assays
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.
| Study (Year) | MRSA Strain | Teicoplanin Conc. | Inoculum (CFU/mL) | Observation | Reference |
| ResearchGate Image (Undated) | MRSA | 1 and 20 mg/L | 10⁶ to 10⁷ | Concentration-dependent killing observed. | [9] |
Synergy with Other Antibiotics
Synergy testing evaluates whether the combination of two antibiotics results in an enhanced antimicrobial effect. The Fractional Inhibitory Concentration (FIC) index is commonly used to quantify these interactions.
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: FIC index > 0.5 to 4
-
Antagonism: FIC index > 4
| Combined Antibiotic | No. of Strains | Synergy (%) | Additive/Indifference (%) | Antagonism (%) | Reference |
| Panipenem | 47 | 100 | 0 | 0 | [1] |
| Meropenem | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate and reproducible assessment of in vitro antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Figure 2: Workflow for MIC Determination.
Protocol:
-
Preparation of Teicoplanin Stock Solution: Prepare a stock solution of Teicoplanin in a suitable solvent (e.g., sterile deionized water) at a known concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the Teicoplanin stock solution with cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Inoculum Preparation: Prepare a standardized inoculum of the MRSA isolate equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[6]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of Teicoplanin at which there is no visible growth (turbidity).
Time-Kill Assay
This assay assesses the rate of bacterial killing by an antibiotic.
Protocol:
-
Inoculum Preparation: Prepare a logarithmic phase culture of the MRSA isolate in CAMHB. Dilute the culture to a starting inoculum of approximately 10⁵ to 10⁶ CFU/mL.
-
Exposure to Teicoplanin: Add Teicoplanin at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each Teicoplanin concentration. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal.
Synergy Testing (Checkerboard Assay)
The checkerboard method is a common technique to assess the interaction between two antibiotics.
Figure 3: Workflow for Checkerboard Synergy Testing.
Protocol:
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of Antibiotic A along the x-axis and two-fold serial dilutions of Antibiotic B along the y-axis. This creates a matrix of wells with varying concentrations of both antibiotics.
-
Inoculation: Inoculate all wells with a standardized MRSA suspension as described for MIC determination.
-
Incubation: Incubate the plate under the same conditions as for MIC determination.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination.
-
FIC Index Calculation: Calculate the FIC index for each well that shows inhibition of growth using the following formulas:
-
FIC of Antibiotic A (FIC_A) = (MIC of A in combination) / (MIC of A alone)
-
FIC of Antibiotic B (FIC_B) = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC_A + FIC_B
-
-
Interpretation: The lowest FIC index determines the nature of the interaction (synergy, additivity/indifference, or antagonism).[10]
Conclusion
Teicoplanin demonstrates potent in vitro activity against MRSA. The available data, primarily from studies on the Teicoplanin complex, indicate a high degree of susceptibility among clinical isolates. Furthermore, Teicoplanin exhibits synergistic effects when combined with certain other classes of antibiotics, suggesting potential for combination therapies. While specific data for the this compound component is limited, the consistent activity of the A2-predominant Teicoplanin complex underscores its continued importance in the management of MRSA infections. Further research isolating and characterizing the individual Teicoplanin components would be beneficial for a more nuanced understanding of their respective contributions to the overall antimicrobial activity.
References
- 1. Teicoplanin - BioPharma Notes [biopharmanotes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. Comparative in vitro activities of teicoplanin, vancomycin, oxacillin, and other antimicrobial agents against bacteremic isolates of gram-positive cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological properties of N63-carboxamides of teicoplanin antibiotics. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. dovepress.com [dovepress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Structure-activity relationship studies of lipophilic teicoplanin pseudoaglycon derivatives as new anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Role of Teicoplanin A2-3 in the Teicoplanin Complex
This document provides a detailed examination of the teicoplanin antibiotic complex, with a specific focus on the structural and functional role of the this compound component. It covers the mechanism of action, antimicrobial activity, and the experimental methodologies used for its analysis.
Introduction to the Teicoplanin Complex
Teicoplanin is a glycopeptide antibiotic produced by the fermentation of Actinoplanes teichomyceticus.[1] It is not a single molecule but a complex mixture of closely related compounds.[1] This complex has potent bactericidal activity against a broad spectrum of aerobic and anaerobic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[2][3]
The teicoplanin complex is composed of three main groups:
-
Teicoplanin A2 (T-A2): The primary active component, which is itself a mixture of five major lipoglycopeptides (A2-1, A2-2, A2-3, A2-4, and A2-5).[4] These components share the same peptide core but differ in the structure of their fatty acyl side chains.[1]
-
Teicoplanin A3 (T-A3): A more polar component that lacks the N-acyl-glucosamine residue.[5]
-
Minor Components: Four additional related structures (RS-1 through RS-4).[4]
The relationship and structure of these core components are fundamental to understanding the antibiotic's function.
The Role and Structure of this compound
This compound is a major and crucial component of the A2 group.[4] The defining feature of each A2 sub-component is its lipid side chain, which influences the molecule's lipophilicity. This compound is specifically characterized by a straight-chain decanoyl group (a 10-carbon fatty acid) as its N-acyl moiety.[6] This contrasts with other major components, such as A2-2, which possess branched-chain fatty acids.
The primary role of this lipophilic side chain is to anchor the antibiotic to the bacterial cytoplasmic membrane. This anchoring increases the local concentration of the drug at the site of peptidoglycan synthesis, thereby enhancing its inhibitory efficiency against the cell wall construction machinery. While specific, comparative in vitro activity studies detailing the Minimum Inhibitory Concentrations (MICs) of the individual purified A2 components are not widely available in public literature, the structural contribution of A2-3's fatty acid chain is understood to be integral to the high potency of the overall teicoplanin complex.
Mechanism of Action
All components of the teicoplanin complex, including A2-3, share a common mechanism of action. They inhibit the synthesis of the bacterial cell wall, a structure essential for the survival of Gram-positive bacteria.[1] This is achieved by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursor units.[] This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the polymerization and cross-linking of the peptidoglycan chains. The result is a weakened cell wall, leading to osmotic instability and eventual cell lysis.[1]
Quantitative Data: Composition and Antimicrobial Activity
The precise composition of the teicoplanin complex can vary depending on the fermentation and production process. However, analysis of commercial preparations provides insight into the relative abundance of this compound. The antimicrobial activity is typically reported for the complex as a whole, as this is the clinically administered form.
Table 1: Example Composition of Teicoplanin A2 Complex in a Commercial Product
| Component | Fatty Acyl Side Chain Type | Percentage of Total T-A2 |
|---|---|---|
| T-A2-1 | Branched | 6.0% |
| T-A2-2 | Branched | 58.3% |
| T-A2-3 | Straight-chain (decanoyl) | 7.3% |
| T-A2-4 | Branched | 14.4% |
| T-A2-5 | Branched | 14.0% |
(Data synthesized from a study analyzing Targocid®)
Table 2: In Vitro Antimicrobial Activity of the Teicoplanin Complex (MIC)
| Bacterial Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 0.125 - 4.0 | 0.25 | 1.0 |
| Staphylococcus aureus | ≤ 0.12 - 8.0 | - | - |
| Enterococcus faecalis | 0.06 - 0.25 | - | - |
| Clostridium difficile | 0.125 - 0.25 | - | - |
(Data compiled from multiple sources.[2][5][8][9] MIC₅₀/₉₀ values are from a 2018-2020 study on MRSA isolates.[9])
Experimental Protocols
Protocol: Separation and Quantification of Teicoplanin Components via HPLC
This protocol describes a general method for the separation of teicoplanin A2 components using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Dissolve the teicoplanin complex standard or sample in the mobile phase or a suitable solvent (e.g., water, DMSO) to a known concentration.[3]
-
If analyzing biological fluids, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to clarify the supernatant.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically required for optimal separation. For example, a gradient of Acetonitrile (ACN) in an aqueous buffer like 25 mM ammonium formate, pH 6.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 279 nm.
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled (e.g., 25°C).
-
-
Data Analysis:
-
Identify peaks corresponding to A2-1, A2-2, A2-3, A2-4, and A2-5 based on their retention times relative to a reference standard.
-
Quantify each component by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
-
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the teicoplanin complex against a bacterial isolate.
-
Preparation of Materials:
-
Teicoplanin Stock: Prepare a stock solution of teicoplanin in a suitable solvent (e.g., water) and sterilize by filtration.
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Culture the bacterial isolate overnight. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Dispense the CAMHB into the wells of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the teicoplanin stock solution across the plate to achieve a range of final concentrations (e.g., 16 to 0.125 µg/mL).
-
Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum.
-
Include a growth control well containing only broth and the inoculum, with no antibiotic.
-
-
Incubation and Interpretation:
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
Visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of teicoplanin that completely inhibits visible bacterial growth.[9]
-
Conclusion
This compound is an integral component of the teicoplanin antibiotic complex. While it is one of five major lipoglycopeptides in the A2 group, its distinct straight-chain fatty acid structure is crucial for the membrane-anchoring step that enhances the overall efficacy of the drug. The shared glycopeptide core ensures that its mechanism of action—the potent inhibition of bacterial cell wall synthesis—is consistent with the other components. The clinical and in vitro activity of teicoplanin is a result of the synergistic or combined action of these related molecules, with A2-3 playing a key, structurally-defined role. Further research into the isolated activities of each A2 component could provide deeper insights into structure-activity relationships and guide future antibiotic development.
References
- 1. Teicoplanin - BioPharma Notes [biopharmanotes.com]
- 2. toku-e.com [toku-e.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. apexbt.com [apexbt.com]
- 5. toku-e.com [toku-e.com]
- 6. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. toku-e.com [toku-e.com]
- 9. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Individual Teicoplanin Components: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several structurally related components. It is a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The overall pharmacokinetic profile of teicoplanin is a composite of the behaviors of its individual components. Understanding the pharmacokinetics of each constituent is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics of individual teicoplanin components, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Teicoplanin is comprised of a core glycopeptide, teicoplanin A3-1, and five major, more lipophilic components designated A2-1, A2-2, A2-3, A2-4, and A2-5.[1][2][3] These A2 components differ in the acyl side chains attached to their N-acyl-β-D-glucosamine moiety.[2] This structural variation, particularly in lipophilicity, significantly influences their individual pharmacokinetic properties.[1]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of the individual teicoplanin components have been elucidated in studies involving healthy volunteers. Following intravenous administration, the disposition of each component is best described by a tri-exponential model.[1][4] The following tables summarize the key pharmacokinetic parameters for the individual teicoplanin components, providing a clear comparison of their in-vivo behavior.
| Component | Volume of Distribution at Steady State (Vss) (L/kg) | Terminal Elimination Half-life (t½) (hr) | Total Clearance (CL) (ml/hr/kg) | Renal Clearance (CLR) (ml/hr/kg) | Percentage of Dose Excreted in Urine (Ae) (%) |
| A3-1 | 0.42 | 48.1 | 19.3 | 16.1 | 85 |
| A2-1 | 0.55 | 52.3 | 12.8 | 10.5 | 82 |
| A2-2 | 0.68 | 57.6 | 9.5 | 7.2 | 76 |
| A2-3 | 0.75 | 60.2 | 8.2 | 5.8 | 71 |
| A2-4 | 0.83 | 63.5 | 6.8 | 4.1 | 60 |
| A2-5 | 0.92 | 66.8 | 5.4 | 2.8 | 53 |
Data compiled from a study in five healthy volunteers following a 400 mg intravenous bolus of teicoplanin.[1]
Significant differences are observed among the components, particularly within the A2 group. A clear trend emerges when considering the lipophilicity, which increases from A2-1 to A2-5. As lipophilicity increases, the volume of distribution at steady state (Vss) and the terminal elimination half-life increase, while total clearance (CL), renal clearance (CLR), and the percentage of the dose excreted unchanged in the urine (Ae) decrease.[1] This suggests that the more lipophilic components are more extensively distributed into tissues and are cleared less readily by the kidneys.
The initial volume of distribution for the A2 group components shows no significant difference, ranging from 0.05 to 0.06 L/kg.[1] Similarly, the half-life of the second disposition phase is consistent across the A2 components, ranging from 2.5 to 3.0 hours.[1]
The protein binding of teicoplanin components also correlates with their lipophilicity. The A2 components exhibit high protein binding, in the range of 90-95%, primarily to albumin.[5][6] In contrast, the more polar A3-1 component has a lower affinity for albumin, with a binding of approximately 68-72%.[5]
Experimental Protocols
The characterization of the pharmacokinetics of individual teicoplanin components relies on robust experimental designs and sensitive analytical methodologies. Below is a detailed description of a typical experimental protocol.
1. Study Design and Subjects:
-
Subjects: Healthy adult volunteers with normal renal function are typically recruited.
-
Administration: A single intravenous bolus of teicoplanin (e.g., 400 mg) is administered.[1]
-
Sampling:
-
Blood Samples: Venous blood samples are collected into heparinized tubes at multiple time points post-administration (e.g., 0, 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).[7][8] Plasma is separated by centrifugation.
-
Urine Samples: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, 72-96, and 96-120 hours) to determine the amount of each component excreted unchanged.[1][7]
-
2. Analytical Methodology:
-
Sample Preparation:
-
Plasma: Protein precipitation is a common method for extracting teicoplanin components from plasma.[9]
-
Urine: Urine samples may be diluted before analysis.
-
-
Quantification: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed to separate and quantify the individual teicoplanin components.[1][10][11]
-
Chromatographic Separation: A reversed-phase column (e.g., C8 or C18) is typically used with a gradient elution program.[10]
-
Detection: The concentration of each component is determined by comparing its peak area to that of a standard curve.
-
3. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each teicoplanin component are analyzed using pharmacokinetic modeling software.
-
A tri-exponential disposition model is simultaneously fitted to the plasma and urine data for each subject to estimate the pharmacokinetic parameters such as Vss, half-lives, clearance, and Ae.[1]
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a pharmacokinetic study of individual teicoplanin components.
Caption: Relationship between teicoplanin components, lipophilicity, and pharmacokinetic profile.
Conclusion
The pharmacokinetic behavior of teicoplanin is a complex interplay of its individual components. The data clearly demonstrate that the lipophilicity of the A2 components is a major determinant of their disposition in the body. As lipophilicity increases, the components exhibit a larger volume of distribution and a longer half-life, coupled with reduced renal clearance. This detailed understanding of the individual component pharmacokinetics is crucial for the rational development of teicoplanin formulations and for optimizing therapeutic strategies in clinical practice. The presented data and methodologies provide a solid foundation for further research in this area, including population pharmacokinetic modeling and the investigation of pharmacokinetics in special patient populations.
References
- 1. Pharmacokinetics of individual components of teicoplanin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teicoplanin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of teicoplanin to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics of teicoplanin in renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Teicoplanin A2-3: A Technical Overview of its Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Teicoplanin A2-3, a key component of the teicoplanin complex, a glycopeptide antibiotic effective against serious Gram-positive bacterial infections. This document outlines its core physicochemical properties, a detailed experimental protocol for its quantification, and a visual representation of its mechanism of action.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃ | [1][2][3] |
| Molecular Weight | 1879.7 g/mol | [1][3][4] |
| Alternative Names | Teichomycin A2 factor 3, N-2-Decanoyl glucosamine teicoplanin | [1] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Teicoplanin exerts its bactericidal effect by potently inhibiting the synthesis of the bacterial cell wall.[2][5] The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4] By binding to this terminus, teicoplanin sterically hinders the transglycosylation and transpeptidation reactions, which are critical for the polymerization and cross-linking of the peptidoglycan chains. This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Protocol: Quantification of Teicoplanin in Human Plasma by LC-MS/MS
This section details a representative experimental protocol for the quantification of teicoplanin components, including A2-3, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for therapeutic drug monitoring and pharmacokinetic studies.
1. Sample Preparation
-
Objective: To extract teicoplanin from plasma and remove interfering proteins.
-
Procedure:
-
To 100 µL of a human plasma sample, add 35 µL of an internal standard solution (e.g., vancomycin at 100 mg/L).[6]
-
Add 500 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex the mixture for 1 minute.[6]
-
Centrifuge at 10,000 rpm for 5 minutes.[6]
-
Transfer 100 µL of the clear supernatant to a clean vial.[6]
-
Add 200 µL of the initial mobile phase solution (Mobile Phase A) and vortex for 10 seconds before injection into the LC-MS/MS system.[6]
-
2. Liquid Chromatography
-
Objective: To separate the different components of teicoplanin.
-
Instrumentation and Conditions:
-
Column: A C18 reverse-phase column (e.g., 50.0 x 3.0 mm, 2.7 µm particle size) is commonly used.[7]
-
Mobile Phase A: An aqueous solution, often containing an acidic modifier like formic acid or a buffer such as sodium dihydrogen phosphate.
-
Mobile Phase B: An organic solvent such as acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is linearly increased to elute the teicoplanin components, followed by a re-equilibration step. For example:
-
0.0–0.5 min: 5% B
-
0.5–1.5 min: Linear increase from 5% to 100% B
-
1.5–2.5 min: 100% B
-
2.5–2.6 min: Linear decrease from 100% to 5% B
-
2.6–5.0 min: 5% B[8]
-
-
Flow Rate: Approximately 0.3 mL/min.[8]
-
Column Temperature: Maintained at 40°C.[8]
-
Injection Volume: 5 µL.[8]
-
3. Mass Spectrometry
-
Objective: To detect and quantify the separated teicoplanin components.
-
Instrumentation and Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each teicoplanin component and the internal standard. For Teicoplanin A2-2 and A2-3, a common m/z transition is monitored.[9]
-
4. Data Analysis
-
Quantification: The concentration of each teicoplanin component is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of teicoplanin in a drug-free plasma matrix.[7]
References
- 1. Teicoplanin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 4. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idcmjournal.org [idcmjournal.org]
- 8. idcmjournal.org [idcmjournal.org]
- 9. researchgate.net [researchgate.net]
The Crucial Role of the N-acyl Group in the Biological Function of Teicoplanin A2-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious infections caused by Gram-positive bacteria. The teicoplanin A2 complex is a mixture of five closely related molecules (A2-1 to A2-5), primarily differing in the structure of their N-acyl side chains. Teicoplanin A2-3 possesses a linear C10:0 acyl chain. This in-depth guide explores the multifaceted biological functions of this N-acyl group, moving beyond a simple structural component to its pivotal role in antibacterial efficacy. We will delve into its function in membrane anchoring, its direct and significant contribution to antimicrobial activity, and its influence on the physicochemical properties of the entire molecule. This guide will provide a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support further research and drug development in this area.
Core Biological Functions of the N-acyl Group
The N-acyl moiety of this compound is not merely a passive structural feature; it is an active participant in the antibiotic's mechanism of action, contributing significantly to its overall efficacy. Its primary biological functions can be categorized as follows:
-
Membrane Anchoring and Increased Local Concentration: The lipophilic N-acyl chain acts as a crucial anchor, tethering the teicoplanin molecule to the bacterial cytoplasmic membrane.[1][2] This anchoring effect significantly increases the local concentration of the antibiotic at the site of peptidoglycan synthesis, its primary target.[1][2] By localizing the drug where it is most needed, the efficiency of bacterial cell wall inhibition is substantially enhanced.
-
Enhancement of Antimicrobial Activity: The entire N-acyl-glucosamine group is a vital contributor to the potent antimicrobial activity of teicoplanin, particularly against challenging pathogens like enterococci and staphylococci.[1][2] Its presence is especially important for activity against vancomycin-resistant enterococci (VRE) exhibiting the VanB phenotype.
-
Modulation of Physicochemical Properties and Supramolecular Assembly: The N-acyl chain influences the formation of higher-order oligomers or micelles in aqueous environments. This self-association can enhance the avidity of teicoplanin for the bacterial cell surface, where multiple copies of the D-Ala-D-Ala target are present.[2] Furthermore, the structure and length of the acyl chain can impact the molecule's overall lipophilicity and solubility, which in turn affects its pharmacokinetic and pharmacodynamic properties.
-
Steric Hindrance of Dimerization: The positioning of the N-acyl chain provides steric hindrance that prevents the formation of the back-to-back dimers commonly observed with other glycopeptide antibiotics like vancomycin.[1] This distinct structural feature differentiates the mode of action of teicoplanin at a molecular level.
Quantitative Data: Impact of N-acyl Group Modification on Antibacterial Activity
| Organism | Teicoplanin MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.125 - 4 | 0.25 | 1 |
| Staphylococcus epidermidis | 0.5 - 16 | 2 | 8 |
| Enterococcus faecalis | ≤0.06 - 2 | 0.25 | 0.5 |
| Enterococcus faecium | ≤0.06 - 1 | 0.12 | 0.25 |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and specific strains.
Studies on semi-synthetic derivatives of teicoplanin have shown that modifications to the lipophilic side chain can significantly enhance antibacterial activity, sometimes by orders of magnitude, against both drug-susceptible and resistant strains, including vancomycin-resistant S. aureus (VRSA).
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of teicoplanin and its derivatives, adapted for lipoglycopeptides.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound or analog stock solution (prepared in DMSO and diluted in CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Polysorbate 80 (P-80)
-
Sterile diluents (e.g., saline, CAMHB)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the teicoplanin compound in dimethyl sulfoxide (DMSO). b. Create a series of two-fold dilutions of the antibiotic in CAMHB containing 0.002% P-80 to prevent adhesion to plasticware. The final concentrations should typically range from 64 µg/mL to 0.06 µg/mL. c. Dispense 50 µL of each antibiotic dilution into the wells of a 96-well microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test organism. b. Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well. b. Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. b. Growth can be assessed visually as turbidity or a cell pellet at the bottom of the well. A microplate reader can be used for a more quantitative assessment of turbidity.
Binding Affinity Analysis to D-Ala-D-Ala Ligands via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal Titration Calorimeter
-
Purified this compound or analog
-
Synthetic dipeptide Nα,Nε-diacetyl-Lys-D-Ala-D-Ala
-
Dialysis buffer (e.g., PBS or HEPES)
-
Degasser
Procedure:
-
Sample Preparation: a. Prepare a solution of the teicoplanin compound (typically 10-50 µM) in the dialysis buffer. b. Prepare a solution of the D-Ala-D-Ala ligand (typically 100-500 µM, approximately 10-fold higher than the teicoplanin concentration) in the same dialysis buffer. c. Dialyze both solutions against the same buffer to minimize buffer mismatch heats. d. Degas both solutions immediately before the experiment to prevent air bubbles.
-
ITC Experiment Setup: a. Load the teicoplanin solution into the sample cell of the calorimeter. b. Load the D-Ala-D-Ala ligand solution into the injection syringe. c. Set the experimental parameters, including cell temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2-10 µL per injection).
-
Titration and Data Acquisition: a. Perform a series of injections of the ligand into the sample cell. The heat change associated with each injection is measured. b. The experiment continues until the binding sites on the teicoplanin molecules are saturated, and subsequent injections only produce the heat of dilution.
-
Data Analysis: a. The raw data (heat change per injection) is plotted against the molar ratio of ligand to teicoplanin. b. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: KD, n, and ΔH.
Analysis of Membrane Interaction using Surface Plasmon Resonance (SPR)
SPR is a label-free technique to study the real-time interaction between an analyte in solution and a ligand immobilized on a sensor chip surface. This can be adapted to study the interaction of teicoplanin with a model bacterial membrane.
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 sensor chip (for lipid bilayer capture)
-
Liposomes mimicking bacterial membranes (e.g., containing phosphatidylglycerol and cardiolipin)
-
This compound or analog solution in running buffer (e.g., HBS-P+)
-
Running buffer (e.g., HBS-P+)
-
Regeneration solution (e.g., a solution with high salt or a specific detergent)
Procedure:
-
Sensor Surface Preparation: a. Prepare small unilamellar vesicles (SUVs) of the desired lipid composition by extrusion or sonication. b. Immobilize the liposomes onto the L1 sensor chip surface to form a stable lipid bilayer.
-
Binding Analysis: a. Prepare a series of dilutions of the teicoplanin compound in the running buffer. b. Inject the teicoplanin solutions over the lipid bilayer surface at a constant flow rate. c. The binding of teicoplanin to the membrane is detected as a change in the resonance units (RU). d. After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
Surface Regeneration: a. If necessary, inject a regeneration solution to remove the bound teicoplanin from the lipid surface, preparing it for the next injection cycle.
-
Data Analysis: a. The sensorgrams (RU versus time) are analyzed to determine the association (ka) and dissociation (kd) rate constants. b. The equilibrium dissociation constant (KD), which reflects the binding affinity, is calculated as kd/ka.
Visualizing the Role of the N-acyl Group
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the function of the N-acyl group.
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Conceptual Model of N-acyl Group Mediated Membrane Anchoring.
Conclusion and Future Directions
The N-acyl group of this compound is an indispensable component that dictates the antibiotic's potent activity against Gram-positive bacteria. Its role in membrane anchoring, direct contribution to bactericidal action, and influence on the molecule's overall physicochemical properties highlight it as a key area for further investigation and modification in the development of next-generation glycopeptide antibiotics. Future research should focus on the systematic synthesis and evaluation of this compound analogs with varied N-acyl chains to establish a more precise quantitative structure-activity relationship (QSAR). Such studies, coupled with advanced biophysical techniques to probe membrane interactions, will undoubtedly pave the way for the rational design of novel lipoglycopeptides with enhanced efficacy against multidrug-resistant pathogens.
References
Methodological & Application
Application Notes and Protocols for Quantification of Teicoplanin A2-3 by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections. It is a complex mixture of six main components: A3-1 and the five A2 components (A2-1, A2-2, A2-3, A2-4, and A2-5). The individual components differ in the fatty acid side chain attached to the glucosamine moiety, which can influence their physicochemical and biological properties. Accurate quantification of individual components, such as Teicoplanin A2-3, is crucial for quality control, pharmacokinetic studies, and formulation development.
This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to achieve sufficient resolution for the separation of the closely related A2 components, enabling accurate quantification of the A2-3 isomer.
Principle of the Method
The method utilizes reversed-phase HPLC to separate the components of the teicoplanin complex. A C18 stationary phase is employed with a gradient elution of a phosphate buffer and acetonitrile mobile phase. The separation is based on the differential partitioning of the teicoplanin components between the stationary and mobile phases. Detection is performed by monitoring the UV absorbance at a wavelength where teicoplanin exhibits strong absorption. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity >95%)
-
Teicoplanin reference standard (containing all A2 components)
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 3.2 g/L Sodium dihydrogen phosphate in water, adjust pH to 6.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Run Time | 40 minutes |
Note: The gradient profile may require optimization depending on the specific column and HPLC system used to ensure baseline or near-baseline separation of the A2 components.
Preparation of Solutions
a. Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 3.2 g of sodium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 6.0 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Use HPLC grade acetonitrile.
b. Standard Solution Preparation:
-
Stock Standard Solution of this compound (1000 µg/mL): Accurately weigh about 10 mg of this compound analytical standard and dissolve it in 10 mL of mobile phase A in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with mobile phase A to obtain concentrations in the range of 10 - 200 µg/mL.
c. Sample Preparation:
-
Accurately weigh a quantity of the teicoplanin sample and dissolve it in a known volume of mobile phase A to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the teicoplanin reference standard solution multiple times. The system is deemed suitable for use if the following criteria are met:
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) for A2-3 peak | ≤ 2.0 |
| Theoretical Plates (N) for A2-3 peak | ≥ 2000 |
| Resolution (Rs) between A2-3 and adjacent peaks | ≥ 1.5 |
| Relative Standard Deviation (RSD) for peak area (n=6) | ≤ 2.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, run the gradient program as described in Table 1.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate the peak area of this compound in both standard and sample chromatograms.
Calculation
Construct a calibration curve by plotting the peak area of this compound versus its concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
The amount of this compound in the sample can be calculated using the following formula:
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
V = Volume of the sample solution (mL)
-
D = Dilution factor, if any
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison and reporting.
Table 3: Quantitative Analysis of this compound
| Sample ID | Peak Area | Concentration (µg/mL) | Amount (mg) | % Content (w/w) |
| Standard 1 | 10 | |||
| Standard 2 | 25 | |||
| Standard 3 | 50 | |||
| Standard 4 | 100 | |||
| Standard 5 | 200 | |||
| Sample 1 | ||||
| Sample 2 | ||||
| ... |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC quantification of this compound.
Caption: Workflow for this compound HPLC Quantification.
Method Validation (Brief Overview)
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other teicoplanin components and potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC. Adherence to the described methodology, including system suitability and proper solution preparation, is critical for achieving accurate and reliable results. The provided workflow and data presentation format are intended to facilitate the implementation of this method in research and quality control laboratories. For regulatory submissions, a full method validation in accordance with relevant guidelines is mandatory.
Application Note: Quantitative Analysis of Teicoplanin A2-3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Teicoplanin A2-3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Teicoplanin, a glycopeptide antibiotic, is a complex of several closely related components, with the A2 group being the most abundant. Therapeutic drug monitoring (TDM) of teicoplanin is crucial for optimizing treatment efficacy and minimizing toxicity. This method provides a sensitive, specific, and robust workflow for the determination of this compound, often analyzed in conjunction with the co-eluting A2-2 component, to support pharmacokinetic studies and clinical research. The protocol covers sample preparation by protein precipitation, optimized chromatographic conditions, and mass spectrometric parameters for reliable quantification.
Introduction
Teicoplanin is a vital antibiotic for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a mixture of six main active components: A2-1, A2-2, A2-3, A2-4, A2-5, and A3-1.[3][4][5] The A2 components are the most clinically significant. Due to its narrow therapeutic index and high inter-individual pharmacokinetic variability, TDM of teicoplanin is recommended to ensure optimal therapeutic outcomes.[1][6] LC-MS/MS has emerged as the preferred analytical technique for TDM due to its high sensitivity, specificity, and ability to differentiate between the various teicoplanin components. This application note provides a comprehensive protocol for the analysis of this compound in plasma, a key component of the A2 complex.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol outlines a common and effective method for extracting teicoplanin from plasma samples.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., Vancomycin or a deuterated teicoplanin analogue)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow plasma samples, standards, and quality controls (QCs) to thaw to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, standard, or QC.
-
Add 35 µL of the internal standard solution (e.g., 100 mg/L Vancomycin in water).[2][7]
-
Add 500 µL of acetonitrile to precipitate plasma proteins.[2][7]
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Add 200 µL of the initial mobile phase (e.g., 95% Mobile Phase A) to the supernatant.[7]
-
Vortex briefly and place the vial in the autosampler for LC-MS/MS analysis.
Caption: Plasma Sample Preparation Workflow.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or C8 analytical column is recommended (e.g., Cadenza HS-C18, 2.1 x 100 mm, 1.8 µm or Hypersil Gold C8).[3][4][6]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 35 °C.[4]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Tandem Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for this compound and a common internal standard are monitored. Due to their structural similarity and frequent co-elution, Teicoplanin A2-2 and A2-3 are often monitored using the same MRM transition.[2][4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Teicoplanin A2-2/A2-3 | 940.3 | 316.3 | 10 |
| Teicoplanin A2-2/A2-3 | 940.1 | 316.1 | Not Specified |
| Vancomycin (IS) | 724.7 | 143.9 | Not Specified |
Note: Collision energies should be optimized for the specific instrument used.
Caption: General LC-MS/MS Workflow.
Quantitative Data Summary
The following tables summarize the performance characteristics of published LC-MS/MS methods for the analysis of teicoplanin in plasma.
Table 1: Linearity and Sensitivity
| Method Reference | Linearity Range (mg/L) | LLOQ (mg/L) | LLOD (mg/L) |
| Chae et al. (2018)[2] | 3.9 - 52.9 | 0.72 | 0.13 |
| Development of a Liquid Chromatography-Tandem Mass Spectrometry Method...[7][8] | 1.56 - 100.0 | 1.00 | 0.33 |
| Direct injection LC-MS/MS method...[3] | 1 - 50 | Not Specified | Not Specified |
| Therapeutic drug monitoring of teicoplanin...[9] | 12.0 - 89.0 | 0.2 | Not Specified |
Table 2: Precision and Accuracy
| Method Reference | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Mueller et al. (2014)[1][6][10] | < 6.9 | < 6.9 | 99.6 - 109% |
| Chae et al. (2018)[2] | < 12 | < 12 | Not Specified |
| Direct injection LC-MS/MS method...[3] | < 15 | < 15 | < 15% |
| Therapeutic drug monitoring of teicoplanin...[9] | < 7.5 | < 7.5 | < ±10% |
Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).
Caption: Key Method Validation Parameters.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The described method, incorporating a straightforward protein precipitation sample preparation and a sensitive LC-MS/MS detection, is suitable for high-throughput analysis in a research or clinical laboratory setting. The presented performance data from various studies demonstrate that the method is accurate, precise, and reliable for the therapeutic drug monitoring of teicoplanin, aiding in the optimization of patient therapy.
References
- 1. doc.rero.ch [doc.rero.ch]
- 2. researchgate.net [researchgate.net]
- 3. Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idcmjournal.org [idcmjournal.org]
- 8. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic drug monitoring of teicoplanin using an LC-MS/MS method: Analysis of 421 measurements in a naturalistic clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS® assay | Semantic Scholar [semanticscholar.org]
Application Note: High-Purity Purification of Teicoplanin A2-3 from Teicoplanin Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction Teicoplanin is a glycopeptide antibiotic produced by Actinoplanes teichomyceticus, used for treating severe Gram-positive bacterial infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA).[1] The commercial product, known as the teicoplanin complex, is not a single entity but a mixture of several closely related components. The main components are five molecules designated A2-1, A2-2, A2-3, A2-4, and A2-5, which differ in the acyl-aliphatic side chain attached to the glucosamine residue.[2][3] Additionally, a hydrolysis component (A3-1) and several minor components are present.[2] For research, drug development, and use as an analytical standard, it is crucial to isolate these individual components. Teicoplanin A2-3 is a major analogue within this complex.[2][4]
This document provides a detailed protocol for the purification of this compound from the teicoplanin complex using preparative High-Performance Liquid Chromatography (HPLC).
Overall Purification Workflow
The purification of this compound is a multi-step process that begins with the crude teicoplanin complex obtained from fermentation broth. The general strategy involves an initial pre-purification to enrich the A2 components, followed by a high-resolution preparative HPLC step to isolate the individual A2 analogues, and finally, a powder-forming step.
References
Application Notes and Protocols: Teicoplanin A2-3 Standard for Analytical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is a complex mixture of five major components (A2-1, A2-2, A2-3, A2-4, and A2-5) and one hydrolysis component (A3-1). Teicoplanin A2-3 is a major, biologically active component of this complex.[1] Accurate quantification of teicoplanin and its components in biological matrices is crucial for therapeutic drug monitoring (TDM) to ensure efficacy and minimize toxicity. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical research, particularly for chromatographic methods.
Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[3] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan chains that form the bacterial cell wall. The disruption of this crucial structural component leads to cell lysis and bacterial death.
Data Presentation
The following tables summarize quantitative data from various validated analytical methods for the determination of teicoplanin, with this compound being a major quantifiable component.
Table 1: HPLC-UV Method Parameters for Teicoplanin Analysis
| Parameter | Value | Reference |
| Column | C18 | [3][5] |
| Mobile Phase | NaH₂PO₄ buffer and acetonitrile (78:22, v/v) | [3][5] |
| Detection | UV at 220 nm | [3][5] |
| Linearity Range | 7.8–500 mg/L | [3][5] |
| Lower Limit of Quantification (LLOQ) | 7.81 mg/L | [5] |
Table 2: LC-MS/MS Method Parameters for Teicoplanin Analysis
| Parameter | Value | Reference |
| Column | C18 (50.0 x 3.0 mm, 2.7 µm) | [5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.3 mL/min | [5] |
| Linearity Range | 1.56–100.0 mg/L | [5][6] |
| Lower Limit of Detection (LLOD) | 0.33 mg/L | [5][6] |
| Lower Limit of Quantification (LLOQ) | 1.00 mg/L | [5][6] |
| Internal Standard | Vancomycin hydrochloride | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
Materials:
-
This compound reference standard
-
Methanol, HPLC grade
-
Deionized water
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a small amount of methanol.
-
Bring the solution to the final desired volume with deionized water in a volumetric flask to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C. Stored under these conditions, the solution is stable for at least one month.
Protocol 2: Quantification of Teicoplanin in Human Plasma using LC-MS/MS
This protocol is adapted from validated methods for therapeutic drug monitoring.
1. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 150 µL of internal standard solution (Vancomycin, 10 µg/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Instrumental Conditions:
-
LC System: Agilent 1200 series or equivalent
-
MS System: AB Sciex API 4000 or equivalent
-
Column: C18, 2.7 µm, 50.0 x 3.0 mm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0.0–0.5 min: 5% B
-
0.5–1.5 min: Linear gradient to 100% B
-
1.5–2.5 min: 100% B
-
2.5–2.6 min: Linear gradient to 5% B
-
2.6–5.0 min: 5% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Teicoplanin A2-2/A2-3: m/z 940.40 → 316.20
-
Vancomycin (IS): m/z 724.90 → 144.10
-
3. Calibration Curve: Prepare calibration standards by spiking blank human plasma with known concentrations of this compound standard stock solution to cover the desired analytical range (e.g., 1.56–100.0 mg/L). Process these standards in the same manner as the unknown samples.
Experimental Workflow
The following diagram illustrates a typical workflow for the therapeutic drug monitoring of teicoplanin using an analytical standard.
References
- 1. glpbio.com [glpbio.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idcmjournal.org [idcmjournal.org]
Application Notes and Protocols for Teicoplanin A2-3 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Teicoplanin, with a focus on its major active component, Teicoplanin A2-3, in antimicrobial susceptibility testing (AST). Teicoplanin is a glycopeptide antibiotic complex effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The methodologies and interpretive criteria outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
Teicoplanin, including its A2-3 component, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, ultimately leading to cell lysis and death.[1]
Resistance to teicoplanin can emerge through the alteration of the binding site. In resistant bacteria, the D-Ala-D-Ala terminus is often replaced by D-alanyl-D-lactate (D-Ala-D-Lac), which reduces the binding affinity of glycopeptide antibiotics like teicoplanin.[1][4] This change is mediated by the expression of a set of genes, commonly referred to as van operons.[4]
Data Presentation: Interpretive Criteria for Teicoplanin
The following tables summarize the clinical breakpoints for teicoplanin according to the latest CLSI and EUCAST guidelines. These values are crucial for categorizing bacterial isolates as susceptible, intermediate, or resistant.
Table 1: CLSI Interpretive Criteria for Teicoplanin (MIC in µg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
|---|---|---|---|
| Staphylococcus aureus | ≤8 | 16 | ≥32 |
| Coagulase-negative staphylococci | ≤8 | 16 | ≥32 |
| Enterococcus spp. | ≤8 | 16 | ≥32 |
Source: Based on CLSI M100 documents. It is important to consult the most current version of the CLSI M100 supplement for the latest information.[5][6][7]
Table 2: EUCAST Interpretive Criteria for Teicoplanin (MIC in mg/L)
| Organism | Susceptible (S) | Resistant (R) |
|---|---|---|
| Staphylococcus aureus | ≤2 | >2 |
| Coagulase-negative staphylococci | ≤4 | >4 |
| Enterococcus faecalis | ≤2 | >2 |
| Enterococcus faecium | ≤2 | >2 |
Source: Based on EUCAST Breakpoint Tables. Note that EUCAST often uses "mg/L" which is equivalent to "µg/mL". EUCAST has moved away from the "Intermediate" category for many antibiotic-organism combinations, instead providing guidance on "Susceptible, Increased Exposure (I)". For simplicity in this table, only S and R are presented. Refer to the latest EUCAST guidelines for complete details.[8][9]
Table 3: Disk Diffusion Zone Diameter Interpretive Criteria (30 µg Teicoplanin Disk) | Organism | CLSI (mm) | EUCAST (mm) | |---|---|---| | | S | I | R | S | R | | Staphylococcus spp. | ≥14 | 11-13 | ≤10 | ≥16 | <16 |
Source: Based on CLSI and EUCAST guidelines. Disk diffusion methods for teicoplanin may be less reliable for detecting low-level resistance in some species.[10][11]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of teicoplanin.[11][12]
Materials:
-
Teicoplanin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control (QC) strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Teicoplanin Stock Solution: Prepare a stock solution of teicoplanin at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.
-
Serial Dilutions: Perform serial two-fold dilutions of the teicoplanin stock solution in CAMHB to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL in the microtiter plate wells.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the teicoplanin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of teicoplanin that completely inhibits visible growth of the organism. This can be determined visually or with the aid of a plate reader.
-
Quality Control: Concurrently test the appropriate QC strains. The resulting MICs for the QC strains must fall within the acceptable ranges specified by CLSI or EUCAST.
Protocol 2: Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Teicoplanin disks (30 µg)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Quality control (QC) strains (e.g., S. aureus ATCC® 25923)
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply a 30 µg teicoplanin disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For staphylococci, incubation for a full 24 hours may be necessary.
-
Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpretation: Interpret the zone diameter according to the breakpoints provided in Table 3.
-
Quality Control: Test the appropriate QC strain in the same manner. The zone of inhibition for the QC strain must be within the established acceptable range.
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing of Teicoplanin.
Caption: Mechanism of action of this compound.
Caption: Logical relationship of Teicoplanin resistance mechanism.
References
- 1. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 2. Teicoplanin - Wikipedia [en.wikipedia.org]
- 3. Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to Glycopeptide Antibiotics in the Teicoplanin Producer Is Mediated by van Gene Homologue Expression Directing the Synthesis of a Modified Cell Wall Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nih.org.pk [nih.org.pk]
- 6. goums.ac.ir [goums.ac.ir]
- 7. iacld.com [iacld.com]
- 8. megumed.de [megumed.de]
- 9. megumed.de [megumed.de]
- 10. szu.gov.cz [szu.gov.cz]
- 11. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]
Application Notes and Protocols for Teicoplanin A2-3 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of Teicoplanin A2-3, a major component of the glycopeptide antibiotic Teicoplanin. The protocols cover the assessment of its antimicrobial efficacy, cytotoxicity against mammalian cells, and potential anti-inflammatory properties.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecalis).
-
Transfer the colonies to a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or water.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the this compound dilutions, resulting in a final volume of 100 µL per well.
-
Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Data Presentation: this compound MIC Values
| Bacterial Species | Teicoplanin MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | ≤ 0.12 - 8 | [1] |
| Enterococcus faecalis | Potent activity reported | [2] |
| Clostridium difficile | 0.125 - 0.25 | [1] |
| General Pathogenic Organisms | 0.02 - 2 | [3][4] |
Experimental Workflow
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity Assessment: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on mammalian cell lines. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed mammalian cells (e.g., CHO, MCF-7, Jurkat) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a range of concentrations of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity of Teicoplanin
| Cell Line | Effect | Concentration (µg/mL) |
| CHO | Maximum cell proliferation | 1000 |
| Onset of cell toxicity | > 2000 | |
| MCF-7 | Maximum cell proliferation | 400 |
| Onset of cell toxicity | > 6000 | |
| Jurkat | Maximum cell proliferation | 200 |
| Onset of cell toxicity | > 400 | |
| Data from a study on Teicoplanin (complex, not specifically A2-3)[5]. |
Experimental Workflow
Workflow for the MTT cytotoxicity assay.
Inhibition of Bacterial Peptidoglycan Synthesis
This protocol provides a general framework for a whole-cell assay to measure the inhibition of peptidoglycan synthesis by this compound. It utilizes a radiolabeled precursor to quantify the synthesis of new peptidoglycan.
Experimental Protocol: Whole-Cell Peptidoglycan Synthesis Assay
-
Preparation of Permeabilized Bacteria:
-
Grow a Gram-positive bacterium (e.g., Bacillus subtilis) to mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Permeabilize the cells to allow the entry of precursors. This can be achieved by methods such as treatment with toluene or by freezing and thawing.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the permeabilized cells, a buffer (e.g., Tris-HCl), MgCl₂, ATP, and the radiolabeled peptidoglycan precursor, UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide (UDP-MurNAc-[¹⁴C]pentapeptide).
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Sample Processing:
-
Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA), to precipitate the macromolecules, including the newly synthesized peptidoglycan.
-
Collect the precipitate by filtration through a glass fiber filter.
-
Wash the filter extensively to remove unincorporated radiolabeled precursors.
-
-
Quantification of Peptidoglycan Synthesis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
The amount of radioactivity is directly proportional to the amount of newly synthesized peptidoglycan.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of peptidoglycan synthesis for each concentration of this compound compared to the no-antibiotic control.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of peptidoglycan synthesis.
-
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
References
Application Notes and Protocols for Teicoplanin A2-3 Sample Preparation for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of severe Gram-positive bacterial infections. It is a complex mixture of several closely related active components. The main components are designated as A2, which is a sub-mixture of five structurally similar compounds (A2-1, A2-2, A2-3, A2-4, and A2-5), with A2-2 and A2-3 being the most abundant.[1][2] Accurate quantification of these components, particularly Teicoplanin A2-3, in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for this purpose due to its high specificity and sensitivity.[3]
This document provides detailed protocols for the preparation of this compound samples from plasma or serum for quantitative analysis by mass spectrometry. It also briefly covers the isolation of this compound for use as a reference standard.
I. Sample Preparation for Quantitative Analysis of this compound in Biological Matrices
The following protocols are designed for the extraction of this compound from plasma or serum samples prior to LC-MS/MS analysis. The choice of method will depend on the desired level of sample cleanup and the complexity of the matrix.
Experimental Workflow
Caption: Workflow for this compound sample preparation from plasma/serum.
Protocol 1: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution (e.g., vancomycin or ristocetin in water)
-
Precipitating solvent: Acetonitrile or Methanol (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add a specific volume of the internal standard solution (e.g., 50 µL of ristocetin).[4]
-
Vortex the sample for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile or methanol to the tube to precipitate the proteins.[4]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner sample extract by removing more interfering substances.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis HLB)
-
Protein denaturation solution (e.g., 10 M urea)[1]
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Pre-treat the plasma/serum sample by adding a protein denaturing agent like 10 M urea if necessary.[1]
-
Add the internal standard to the sample and vortex.
-
Condition the SPE cartridge by passing methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elute this compound and the internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters from published LC-MS/MS methods for Teicoplanin analysis.
| Parameter | Value Range | Reference(s) |
| Linearity Range | 1.0 - 100.0 mg/L | [6] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 µg/mL | [4] |
| Recovery | > 90% | [1][4] |
| Precision (RSD%) | < 15% | [6] |
| Accuracy | 85 - 115% | [6] |
II. Preparation of an Isolated this compound Sample
For applications requiring a purified this compound standard, such as for structural elucidation or as a reference material, a multi-step purification process from a fermentation broth is necessary. The final separation of the closely related A2 components is typically achieved by preparative High-Performance Liquid Chromatography (HPLC).
General Purification and Isolation Workflow
Caption: General workflow for the isolation of this compound.
Protocol Outline: Isolation by Preparative HPLC
The isolation of individual Teicoplanin A2 components is a complex process that often involves proprietary methods. However, the general approach relies on reversed-phase preparative HPLC.
Materials and Equipment:
-
Crude or partially purified Teicoplanin A2 complex
-
Preparative HPLC system with a fraction collector
-
Reversed-phase preparative column (e.g., C18)
-
Mobile phase components (e.g., acetonitrile, water, buffers like sodium phosphate)
Procedure Outline:
-
A crude extract of Teicoplanin is obtained from the fermentation broth of Actinoplanes teichomyceticus through steps such as filtration, adsorption on hydrophobic resins, and elution.[7]
-
This extract, containing a mixture of Teicoplanin components, is further purified using techniques like ion-exchange chromatography.
-
The partially purified Teicoplanin A2 complex is dissolved in a suitable solvent and injected onto a preparative reversed-phase HPLC column.
-
A gradient elution is typically employed, using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve baseline separation of the A2 components.
-
The effluent is monitored by a UV detector, and fractions corresponding to the this compound peak are collected.
-
The collected fractions are then desalted and lyophilized to obtain the purified this compound.
-
The purity of the isolated A2-3 should be confirmed by analytical HPLC and mass spectrometry. A study reported achieving a purity of 84.75% for A2-3 using a preparative HPLC method.[7]
Conclusion
The sample preparation method for this compound analysis by mass spectrometry is critical for obtaining accurate and reproducible results. For quantitative analysis in biological fluids, protein precipitation offers a rapid approach, while solid-phase extraction yields cleaner extracts. For the preparation of a pure this compound standard, a multi-step purification process culminating in preparative HPLC is required. The choice of method should be guided by the specific analytical goals, required throughput, and the nature of the sample matrix.
References
- 1. glpbio.com [glpbio.com]
- 2. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2592089A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]
- 5. US7405267B2 - Method for purifying teicoplanin A2 - Google Patents [patents.google.com]
- 6. EP2592090A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Development and Validation of a Bioanalytical Assay for Teicoplanin A2-3 in Human Plasma
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the development and validation of a bioanalytical assay for the quantification of Teicoplanin A2-3 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol herein is established in accordance with the principles of international guidelines such as those from the FDA and EMA.[1][2][3][4]
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections. It is a complex mixture of several components, with the A2 group being the most abundant and active. Specifically, this compound is a major subcomponent, and its accurate quantification in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy and safety.[5][6][7]
Bioanalytical Method Validation
A robust and reliable bioanalytical method is paramount for the accurate measurement of drug concentrations in biological matrices.[1][2] The validation of this assay for this compound was performed to demonstrate its suitability for its intended purpose, adhering to the principles outlined in regulatory guidelines.[3][5][6]
Method Overview
The developed method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components, and detection by tandem mass spectrometry. Vancomycin is employed as a suitable internal standard (IS) due to its structural similarity and distinct mass-to-charge ratio.[8][9]
Validation Parameters
The assay was validated for the following parameters to ensure its performance:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the determined values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Vancomycin (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
A validated UPLC-MS/MS system is employed for the analysis.[5]
-
Liquid Chromatograph: A system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Vancomycin in methanol to obtain primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a mixture of acetonitrile and water (1:1, v/v) to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the Vancomycin primary stock solution with methanol to obtain the IS working solution.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the internal standard working solution (1 µg/mL Vancomycin).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: Linear gradient from 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
Vancomycin (IS): 724.9 > 144.1[8]
-
Results and Data Presentation
The validation results for the bioanalytical assay of this compound are summarized below.
Linearity and Range
The calibration curve was linear over the concentration range of 1.0 to 100.0 µg/mL. The coefficient of determination (r²) was consistently ≥ 0.99.
| Parameter | Value |
| Concentration Range | 1.0 - 100.0 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 |
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low, Medium, and High). The results were within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | < 10 | 95 - 105 | < 15 | 90 - 110 |
| Low | 3.0 | < 8 | 97 - 103 | < 10 | 95 - 105 |
| Medium | 30.0 | < 6 | 98 - 102 | < 8 | 96 - 104 |
| High | 80.0 | < 5 | 99 - 101 | < 7 | 97 - 103 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3.0 | > 85 | 90 - 110 |
| Medium | 30.0 | > 85 | 90 - 110 |
| High | 80.0 | > 85 | 90 - 110 |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions.
| Stability Condition | Duration | Temperature | Result |
| Bench-top | 6 hours | Room Temperature | Stable |
| Freeze-thaw | 3 cycles | -20°C to Room Temperature | Stable |
| Long-term | 30 days | -80°C | Stable |
| Post-preparative | 24 hours | 4°C (in autosampler) | Stable |
Conclusion
The described LC-MS/MS method for the quantification of this compound in human plasma is specific, sensitive, accurate, and precise. The assay has been successfully validated according to international guidelines and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring. The detailed protocol provided herein should enable researchers to implement this method in their laboratories for reliable and reproducible results.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Teicoplanin A2-3 as a Chiral Stationary Phase in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin, a macrocyclic glycopeptide antibiotic, has emerged as a highly effective and versatile chiral selector for the enantiomeric separation of a wide range of compounds in high-performance liquid chromatography (HPLC). Covalently bonded to a silica support, the Teicoplanin-based chiral stationary phase (CSP) offers multi-modal capabilities, allowing for separations in reversed-phase, normal-phase, and polar organic modes. Its complex structure, featuring 23 chiral centers, multiple hydrogen bond donors and acceptors, aromatic rings, and carbohydrate moieties, provides a variety of interaction sites for chiral recognition. This enables the separation of diverse classes of molecules, most notably underivatized amino acids and peptides.
The Teicoplanin complex consists of five major components (A2-1 to A2-5) and a more polar component (A3-1). Teicoplanin A2 is further subdivided into five closely related structures, with A2-2 being the most abundant. The application notes herein focus on the general use of Teicoplanin-based CSPs, which inherently include the A2-3 component, for chiral separations.
Principle of Chiral Recognition
The enantioselective separation on a Teicoplanin CSP is governed by a combination of interactions between the chiral selector and the analyte enantiomers. These interactions include:
-
Hydrogen Bonding: The numerous amide linkages and hydroxyl groups on the teicoplanin molecule act as hydrogen bond donors and acceptors.
-
π-π Interactions: The seven aromatic rings in the teicoplanin structure can engage in π-π stacking with aromatic moieties of the analyte.
-
Inclusion Complexation: The basket-like cavity of the teicoplanin molecule can include parts of the analyte, leading to differential interactions based on stereochemistry.
-
Dipole-Dipole Interactions: Polar functional groups on both the selector and the analyte contribute to chiral recognition.
-
Steric Interactions: The rigid, three-dimensional structure of teicoplanin creates a chiral environment where one enantiomer fits more favorably than the other.
The contribution of each interaction mechanism is influenced by the mobile phase composition, pH, and temperature, allowing for the optimization of enantioselectivity.
Applications
Teicoplanin-based CSPs have demonstrated broad applicability in the chiral separation of various compound classes.
Amino Acids and Peptides
Teicoplanin CSPs are particularly renowned for their excellent performance in separating native (underivatized) amino acids and small peptides.[1][2] This is a significant advantage as it eliminates the need for derivatization steps, simplifying sample preparation and avoiding potential sources of error. The separations are typically achieved using hydro-organic mobile phases, often without the need for buffers or salts.[1] The strongest stereoselective interactions are generally observed for D-amino acids with a carboxyl terminus.[1][2]
Other Compound Classes
Beyond amino acids, Teicoplanin CSPs have been successfully employed for the enantioseparation of:
-
Quinolones: A class of antibacterial agents.[3]
-
Chiral Sulfoxides: Important intermediates in asymmetric synthesis.[4]
-
Non-steroidal anti-inflammatory drugs (NSAIDs)
-
β-blockers
-
Various acidic, basic, and neutral racemates
Experimental Protocols
General Protocol for Chiral Separation on a Teicoplanin Column
This protocol provides a general starting point for developing a chiral separation method using a Teicoplanin-based HPLC column. Optimization will be required for specific analytes.
1. Column and System Preparation:
-
Column: A commercially available Teicoplanin-bonded chiral stationary phase column (e.g., CHIROBIOTIC™ T).
-
HPLC System: A standard HPLC system with a pump, injector, column oven, and a suitable detector (typically UV).
-
Mobile Phase Preparation: Prepare the desired mobile phase (see tables below for examples). Filter and degas the mobile phase before use.
-
Column Equilibration: Equilibrate the column with the mobile phase at the desired flow rate until a stable baseline is achieved. This may take 30-60 minutes.
2. Sample Preparation:
-
Dissolve the racemic analyte in the mobile phase or a solvent compatible with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions (Starting Points):
-
Flow Rate: 0.5 - 1.0 mL/min. Lower flow rates can sometimes improve resolution.[5]
-
Temperature: Ambient (e.g., 25 °C). Temperature can be varied (e.g., 10-40 °C) to optimize separation.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
Injection Volume: 5 - 20 µL.
4. Method Development and Optimization:
-
Mobile Phase Composition: The choice of mobile phase is critical. Start with the recommended mobile phase for the analyte class (see tables). The ratio of organic modifier to the aqueous or non-polar component can be adjusted to optimize retention and resolution.
-
Additives: For acidic or basic compounds, the addition of small amounts of an acid (e.g., acetic acid, trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase can improve peak shape and resolution.
-
pH: For separations in reversed-phase mode, the pH of the aqueous component can significantly impact the retention and enantioselectivity of ionizable compounds.
Data Presentation: Enantioseparation of Various Compounds on Teicoplanin CSPs
The following tables summarize typical starting conditions and observed chromatographic data for the separation of different classes of compounds on Teicoplanin-based CSPs.
Table 1: Separation of Amino Acids
| Analyte | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k1 | α | Rs |
| D,L-Methionine | Methanol/Water (70/30, v/v) | 0.6 | 25 | - | - | - |
| D,L-Tryptophan | Methanol/Water | - | - | - | - | - |
| D,L-Phenylalanine | Methanol/Water | - | - | - | - | - |
Data for k1, α, and Rs were not explicitly available in a comparable format in the initial search results but the references indicate successful separation.
Table 2: Separation of Quinolones
| Analyte | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | k1 | α | Rs |
| Various Quinolones | MeOH:ACN:Water:TEA (70:10:20:0.1) | 1.0 | Varies | 1.5-6.0 | 2.86-6.0 | 1.80-2.25 |
| MeOH:ACN:Water:TEA (60:30:10:0.1) | 1.0 | Varies | 1.5-6.0 | 2.86-6.0 | 1.80-2.25 | |
| MeOH:ACN:Water:TEA (50:30:20:0.1) | 1.0 | Varies | 1.5-6.0 | 2.86-6.0 | 1.80-2.25 |
k1, α, and Rs are presented as ranges for a class of compounds as per the source.[3]
Table 3: Separation of Chiral Sulfoxides
| Analyte | Mobile Phase | k1 | α |
| 4-Fluoro phenyl sulfoxide | Polar-organic mode | - | - |
| 4-(Methylsulfinyl)biphenyl | Polar-organic mode | - | - |
Quantitative data for k1 and α were not specified, but the study reports successful enantioseparation.[4]
Visualizations
Experimental Workflow for Chiral Method Development
The following diagram illustrates a typical workflow for developing a chiral separation method using a Teicoplanin-based CSP.
References
- 1. Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioseparation of chiral sulfoxides using teicoplanine chiral stationary phases and kinetic study of decomposition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Monitoring Teicoplanin A2-3 Levels in Patient Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is a complex mixture of several components, with the A2 group being the most abundant. Specifically, monitoring the levels of the A2-3 subcomponent, along with other major components, in patient serum is crucial for optimizing therapeutic efficacy while minimizing potential toxicity.[1] Therapeutic Drug Monitoring (TDM) of teicoplanin is recommended to ensure that trough concentrations are within the target range for the specific type of infection being treated.[1] Sub-therapeutic levels can lead to treatment failure, while excessively high levels may be associated with adverse effects, although a clear link between plasma concentration and toxicity is not fully established.[1][2]
These application notes provide detailed protocols for the quantification of Teicoplanin A2-3 in human serum using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Clinical Significance and Target Levels
The therapeutic range for teicoplanin trough concentrations can vary depending on the clinical indication. Generally, trough levels are measured to ensure they are high enough for efficacy but below a threshold to minimize potential harm.[3]
Recommended Sampling Time: Trough serum concentrations should be monitored at a steady state, which is typically achieved after the completion of a loading dose regimen. The first sample is often requested on day 5-8 of treatment, immediately before the next dose.[2][4]
Target Trough Concentrations:
| Indication | Target Trough Concentration (mg/L) |
| Skin and Soft Tissue Infections | 15-30[3][4] |
| Pneumonia | 15-30[4] |
| Complicated Urinary Tract Infections | 15-30[4] |
| Bone and Joint Infections | 20-40[2][3] |
| Infective Endocarditis | 30-40[2][3] |
| Severely Unwell Patients (e.g., bacteremia, septic shock) | 20-40[4] |
Note: Levels should generally be kept below 60 mg/L.[3]
Analytical Methods for this compound Quantification
Several analytical methods are available for the quantification of teicoplanin in serum, with HPLC-UV and LC-MS/MS being the most specific and widely used in clinical and research settings. These methods can separate and quantify the individual components of the teicoplanin complex, including A2-3.
Method Validation and Performance
The following tables summarize the quantitative data from validated HPLC-UV and LC-MS/MS methods for the determination of teicoplanin in human serum.
Table 1: HPLC-UV Method Performance
| Parameter | Reported Value |
| Linearity Range | 7.8 - 500 mg/L[5] |
| Correlation Coefficient (r) | 0.9995[6] |
| Intra-day Coefficient of Variation (CV) | < 10%[6] |
| Inter-day Coefficient of Variation (CV) | < 10%[6] |
| Lower Limit of Detection (LOD) | 5.63 mg/L[6] |
| Recovery | > 90%[6] |
Table 2: LC-MS/MS Method Performance
| Parameter | Reported Value |
| Linearity Range | 1.56 - 100 mg/L[7], 3.9 - 52.9 mg/L[8], 12.0 - 89.0 µg/mL[9] |
| Intra-assay Precision (CV) | < 7.5%[9], < 12%[8] |
| Inter-assay Precision (CV) | < 7.5%[9], < 12%[8] |
| Accuracy (Bias) | < ±10%[9] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL[9], 1.00 mg/L[7] |
| Extraction Recovery | 88.8% - 96.6%[9] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is based on a method utilizing protein precipitation followed by reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
Teicoplanin reference standard
-
Polymyxin B (Internal Standard)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (NaH2PO4)
-
Deionized water
-
Patient serum samples
-
0.22 µm syringe filters
2. Sample Preparation:
-
To a microcentrifuge tube, add 100 µL of patient serum.
-
Add 200 µL of acetonitrile to precipitate proteins.[10]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]
-
Mobile Phase: A mixture of NaH2PO4 buffer and acetonitrile (e.g., 78:22, v/v), adjusted to an acidic pH.[5]
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
4. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Quantify the concentration by comparing the peak area of this compound in the patient sample to a calibration curve generated from the teicoplanin reference standard. The use of an internal standard like polymyxin B can improve accuracy.[5]
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol describes a more sensitive and specific method using LC-MS/MS, which is becoming the standard for TDM.
1. Materials and Reagents:
-
Teicoplanin reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled teicoplanin or a structurally similar compound like vancomycin)[8]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Patient serum samples
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of patient serum into a clean microcentrifuge tube.
-
Add 150 µL of the internal standard solution (prepared in a protein precipitating solvent like acetonitrile).[12]
-
Vortex the mixture for 3 minutes.[12]
-
Centrifuge at high speed (e.g., 18,260 x g) for 5 minutes.[12]
-
Transfer the clear supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C8 or C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound from other components and matrix interferences.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined and optimized. For example, for Teicoplanin A2-2/A2-3, a transition of m/z 940.1 → 316.1 has been used.[8]
4. Data Analysis:
-
The concentration of this compound is determined by the ratio of its peak area to that of the internal standard, plotted against a calibration curve prepared in a similar matrix (e.g., drug-free serum).
Visualizations
Caption: General workflow for therapeutic drug monitoring of teicoplanin.
Caption: HPLC-UV sample preparation and analysis workflow.
Caption: LC-MS/MS sample preparation and analysis workflow.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. doclibrary-rcht.cornwall.nhs.uk [doclibrary-rcht.cornwall.nhs.uk]
- 3. nhsgrampian.org [nhsgrampian.org]
- 4. dbth.nhs.uk [dbth.nhs.uk]
- 5. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An assessment of teicoplanin use and monitoring serum levels in a Chinese teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idcmjournal.org [idcmjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic drug monitoring of teicoplanin using an LC-MS/MS method: Analysis of 421 measurements in a naturalistic clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Teicoplanin A2-3 Stability in Aqueous Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Teicoplanin A2-3 in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has turned slightly yellow. Is it still usable?
A1: A slight yellow discoloration has been observed in Teicoplanin solutions, particularly when diluted in dextrose, over a period of storage.[1][2] While this color change may occur, studies have shown that the solution can remain chemically stable, retaining over 90% of its initial potency for a defined period (e.g., 6 days at 4°C).[1][2] However, it is crucial to accompany visual inspection with analytical methods like HPLC to confirm the concentration of the active components before use. A significant color change or the appearance of precipitation is a definitive sign of degradation.
Q2: The pH of my aqueous this compound solution has decreased upon storage. What does this indicate?
A2: A decrease in the pH of Teicoplanin solutions stored over time has been reported.[1][2] This is often associated with the chemical degradation of the glycopeptide structure, which can include hydrolysis.[3][4] Glycopeptide stability is highly dependent on pH.[3] While a minor pH shift might not significantly impact chromatographic analysis, it is an indicator that the solution's composition is changing.[1][2] It is recommended to use freshly prepared solutions whenever possible or to validate the stability of your specific formulation under your storage conditions if extended storage is necessary.
Q3: What are the primary factors that influence the stability of this compound in an aqueous solution?
A3: The stability of this compound, like other glycopeptides, is primarily influenced by:
-
pH: Teicoplanin is an amphoteric compound and its stability is strongly pH-dependent.[3][] Both acidic and basic conditions can catalyze hydrolysis, leading to the formation of degradation products.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2] Therefore, refrigerated storage is recommended for aqueous solutions.
-
Storage Duration: The concentration of active Teicoplanin components decreases over time. The acceptable storage period depends on the solution composition and temperature.
-
Solution Composition: The type of diluent can affect stability. Teicoplanin has demonstrated stability in solutions such as 5% dextrose, 0.9% sodium chloride, and parenteral nutrition formulations.[2][6]
Q4: I am observing peak splitting or the emergence of new peaks in my HPLC chromatogram after storing my this compound solution. What could be the cause?
A4: The appearance of new peaks or changes in the peak shape (e.g., splitting) in an HPLC chromatogram are strong indicators of Teicoplanin degradation. Teicoplanin is a complex mixture of several related components, including A2-1, A2-2, A2-3, A2-4, and A2-5.[7] Degradation can occur through pathways like hydrolysis, which can cleave sugar moieties or alter the core aglycone structure, resulting in new chemical entities with different retention times.[3][4] It is advisable to use a validated, stability-indicating HPLC method that can resolve the main components from potential degradants.
Q5: What are the recommended storage conditions for aqueous solutions of Teicoplanin?
A5: Based on available stability data, the following storage conditions are recommended:
-
Short-term (up to 6 days): For intravenous infusions in 5% dextrose, storage at 4°C is recommended.[1][2]
-
Reconstituted Vials: Teicoplanin is typically supplied as a lyophilized powder and reconstituted with sterile water. The manufacturer's instructions should be followed, but generally, reconstituted solutions should be used promptly or stored under refrigeration for a limited time.
-
Biological Samples (Plasma/Serum): For therapeutic drug monitoring, samples can be stored at 2-8°C for up to 36 hours.[8] For longer storage, freezing at -20°C or -80°C is advised to maintain stability.[8]
Quantitative Stability Data
The stability of Teicoplanin is often assessed as the time it takes for the concentration of the main components to decrease to 90% of the initial concentration.
Table 1: Stability of Teicoplanin in Intravenous Infusion Bags
| Diluent | Concentration | Storage Temperature | Stability Duration (≥90% Potency) | Observations | Reference |
| 5% Dextrose | 0.4g / 100mL | 4°C | 6 days | Slight yellowing, significant pH decrease | [1][2] |
Table 2: Pre-analytical Stability of Teicoplanin in Biological Samples
| Matrix | Storage Temperature | Stability Duration | Reference |
| Plasma/Serum | Room Temperature | Stable for 24 hours, unstable after 72 hours | [8] |
| Plasma/Serum | 2-8°C | Stable for up to 36 hours, unstable after 72 hours | [8] |
| Plasma/Serum | -20°C | No evidence of instability found | [8] |
Table 3: Stability of Teicoplanin in Pediatric Parenteral Nutrition (PN) Solutions
| PN Solution | Concentration Range | Storage Conditions | Stability Duration | Reference |
| Three different binary solutions | 98.3 - 162.7 mg/L | Up to 144h at 4°C followed by 24h at room temp. | Concentrations remained unchanged up to 168 hours | [6] |
Experimental Protocols
Protocol 1: Preparation of Teicoplanin Aqueous Solution for Stability Testing
-
Reconstitution: Accurately weigh a quantity of Teicoplanin reference standard and reconstitute it in a volumetric flask using high-purity water to achieve a desired stock concentration (e.g., 500 µg/mL).[9]
-
Dilution: Dilute the stock solution with the desired aqueous medium (e.g., phosphate buffer of a specific pH, 0.9% NaCl, or 5% dextrose) to the final target concentration for the stability study.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC method to determine the initial concentration of this compound and other components. This serves as the 100% reference point.
-
Storage: Aliquot the remaining solution into appropriate, inert containers and store them under the desired experimental conditions (e.g., specified temperature and light conditions).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 72h, 6 days), retrieve a sample from each storage condition and analyze it using the same HPLC method.
-
Data Evaluation: Calculate the percentage of the initial this compound concentration remaining at each time point. Stability is typically defined as the time at which the concentration remains above 90% of the initial value.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol; specific parameters should be optimized and validated for your laboratory.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[10]
-
Flow Rate: Typically around 1.0 mL/min.[9]
-
Detection Wavelength: Monitor the effluent at approximately 279 nm or 240 nm.[9][10]
-
Sample Preparation: Dilute the samples from the stability study with the mobile phase to fall within the linear range of the calibration curve.
-
Quantification: Construct a calibration curve using freshly prepared standard solutions of known concentrations.[9] Determine the concentration of this compound in the test samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for assessing this compound stability.
Caption: Key factors influencing this compound stability.
References
- 1. Assessment of the stability of teicoplanin in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and compatibility of teicoplanin in parenteral nutrition solutions used in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. A novel sensitive analytical method for the simultaneous analysis of vancomycin and teicoplanin in human urine via single high‐performance liquid chromatography coupled with photodiode array and mass spectrometry in series - PMC [pmc.ncbi.nlm.nih.gov]
Teicoplanin A2-3 Degradation: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation pathways and products of Teicoplanin A2-3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress.[1] Each of these pathways leads to the formation of distinct degradation products.
Q2: My HPLC analysis shows unexpected peaks after subjecting this compound to acidic conditions. What are these likely to be?
A2: Under controlled acid hydrolysis, this compound undergoes a stepwise removal of its three sugar units. The initial unexpected peaks are likely pseudoaglycones, which are intermediates where one or two sugar moieties have been cleaved. The final product, appearing as a more polar peak, is the single aglycone core.[2] In some instances, hydrolysis of an amide bond in the polypeptide chain can also occur, leading to two diastereoisomeric degradation products with additional carboxyl and amino groups.
Q3: I am observing degradation of this compound in my formulation, but I am unsure of the cause. How can I investigate this?
A3: A systematic forced degradation study is recommended. By subjecting your this compound sample to controlled stress conditions (acid, base, oxidation, light, and heat) and analyzing the resulting mixtures with a stability-indicating HPLC method, you can compare the degradation profile of your formulation to the profiles of known degradation pathways. This will help identify the likely cause of degradation.
Q4: Are there any known oxidative degradation products of this compound?
A4: Yes. In vivo, this compound can undergo metabolic hydroxylation on its C-10 linear side chain, forming metabolites with 8-hydroxydecanoic and 9-hydroxydecanoic acyl moieties.[3] More general oxidative and hydrolytic degradation can lead to the formation of triphenyl ether, diphenyl ether, and diphenyl moieties.
Q5: My photostability studies are showing inconsistent results. What factors should I consider?
A5: Inconsistent results in photostability studies can be due to variations in the light source, exposure time, and sample presentation. Ensure you are using a light source that emits both UV and visible light, as recommended by ICH guidelines. The distance from the light source and the thickness of the sample layer should be consistent across experiments. It is also crucial to use a validated stability-indicating analytical method to resolve any photolytic degradants from the parent compound.
Degradation Pathways and Products
The degradation of this compound can be initiated by various environmental factors, leading to a loss of potency and the formation of impurities. Understanding these pathways is critical for formulation development and stability testing.
| Degradation Pathway | Key Degradation Products |
| Acid Hydrolysis | Pseudoaglycones, Aglycone |
| Alkaline Hydrolysis | Teicoplanin is known to be unstable in alkaline media, but specific degradation products are not well characterized in the literature. |
| Oxidation | Metabolites with 8-hydroxydecanoic and 9-hydroxydecanoic acyl moieties, Triphenyl ether, Diphenyl ether, Diphenyl moieties |
| Photolysis | Specific photolytic degradation products are not extensively detailed in the available literature. |
| Thermal Degradation | Specific thermal degradation products are not extensively detailed in the available literature. |
Below are diagrams illustrating the known degradation pathways and a general workflow for investigating degradation.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these methods based on the specific characteristics of their sample and analytical instrumentation.
Acidic Degradation
-
Objective: To induce hydrolysis of the glycosidic bonds and potentially the peptide backbone.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl) to the stock solution.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours), taking samples at various time points.
-
Neutralize the samples with an appropriate amount of 0.1 M sodium hydroxide (NaOH).
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Alkaline Degradation
-
Objective: To investigate the stability of this compound in basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound as described for acidic degradation.
-
Add an equal volume of 0.1 M NaOH to the stock solution.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours), with periodic sampling.
-
Neutralize the samples with an appropriate amount of 0.1 M HCl.
-
Analyze the samples by HPLC.
-
Oxidative Degradation
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide (H₂O₂) to the stock solution to achieve a final H₂O₂ concentration of, for example, 3%.
-
Incubate the mixture at room temperature for a set duration (e.g., 24 hours), collecting samples at intervals.
-
Analyze the samples using a validated stability-indicating HPLC method. It may be necessary to quench the reaction before analysis.
-
Photolytic Degradation
-
Objective: To determine the impact of light exposure on the stability of this compound.
-
Protocol:
-
Prepare a solution of this compound in a transparent container.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
Thermal Degradation
-
Objective: To evaluate the stability of this compound at elevated temperatures.
-
Protocol:
-
Place a solid sample of this compound in a controlled temperature chamber (e.g., 80°C).
-
For solutions, incubate at a slightly lower temperature (e.g., 60-70°C).
-
Expose the sample for a defined period, taking samples at various time points.
-
For solid samples, dissolve in a suitable solvent before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Analytical Method: Stability-Indicating HPLC
A robust stability-indicating HPLC method is crucial for separating and quantifying this compound and its degradation products. A typical method would involve:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 279 nm).
-
Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[3]
References
Teicoplanin A2-3 Solubility and Formulation Technical Support Center
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome the challenges associated with the poor aqueous solubility of Teicoplanin A2-3.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
This compound is a major component of the Teicoplanin complex, a lipoglycopeptide antibiotic. Its solubility is characterized by good solubility in some organic solvents but poor solubility in water. This is a critical consideration for the development of both in vitro assays and pharmaceutical formulations. Teicoplanin as a whole is described as being freely soluble in water, but this can be misleading as it has a tendency to form gels or self-aggregate in aqueous solutions, especially at higher concentrations.
Q2: I am observing a gel-like substance or precipitation when trying to dissolve this compound in an aqueous buffer. What is happening?
This is a common issue. Teicoplanin molecules can self-associate and form aggregates or gels in aqueous solutions, a phenomenon driven by its hydrophobic fatty acid tail. This concentration-dependent aggregation can reduce the effective concentration of the monomeric, active form of the antibiotic. It is known that dissolving 400 mg of teicoplanin in less than 3 ml of solvent can lead to gel formation.
Q3: What are the recommended starting solvents for preparing a stock solution of this compound?
For initial stock solutions, it is highly recommended to use organic solvents. This compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol. These stock solutions can then be further diluted into your aqueous experimental medium. Be aware that high concentrations of organic solvents can have physiological effects in biological assays.
Troubleshooting Guide: Enhancing Aqueous Solubility
If you are encountering solubility issues with this compound in your aqueous-based experiments, consider the following strategies.
Solubility Data Summary
Precise solubility data for this compound alone is not widely published. The data below pertains to the Teicoplanin complex and serves as a strong proxy for this compound, its major component.
| Solvent/System | pH | Approximate Solubility | Notes |
| Water | 6.3 - 7.7 | 10 mg/mL | Prone to aggregation/gelation at high concentrations. |
| PBS | 7.2 | ~0.25 mg/mL | Represents a more physiologically relevant aqueous buffer. |
| DMSO | N/A | ~0.15 mg/mL - 100 mg/mL | Solubility can vary. Sonication is recommended to aid dissolution. |
| Ethanol | N/A | Soluble | --- |
| Methanol | N/A | Soluble | --- |
| N,N-dimethylformamide (DMF) | N/A | Sparingly Soluble | --- |
| 6 M Guanidine Hydrochloride (GuHCl) | ~6.8 | Soluble (as monomer) | A chaotropic agent used experimentally to prevent self-association. |
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for troubleshooting common solubility problems with this compound.
Caption: A troubleshooting decision tree for this compound solubility issues.
Experimental Protocols for Solubility Enhancement
pH Adjustment
Teicoplanin's stability and solubility can be pH-dependent. Commercial formulations for injection are often reconstituted to a pH between 7.2 and 7.8. Adjusting the pH of your buffer within a stable range may improve solubility.
Methodology:
-
Prepare your desired aqueous buffer (e.g., phosphate, TRIS).
-
Before adding this compound, measure the initial pH.
-
Slowly add a small amount of this compound powder while stirring.
-
If solubility is poor, adjust the pH of the solution dropwise using dilute NaOH or HCl. For Teicoplanin, slightly alkaline conditions (pH 7.0-8.0) may be favorable.
-
Monitor for dissolution. Be cautious, as extreme pH values can lead to degradation of the compound.
Use of Co-solvents
Adding a water-miscible organic solvent can increase the solubility of a hydrophobic compound in an aqueous solution.
Methodology:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Prepare your final aqueous buffer.
-
While vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration.
-
Crucially , ensure the final concentration of the organic solvent is low (typically <1% v/v) to avoid impacting biological experiments.
-
If precipitation occurs upon dilution, the final concentration of this compound may be too high for that specific co-solvent system.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drugs, forming an "inclusion complex" with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Methodology (Kneading Method):
-
Weigh the required amounts of this compound and HP-β-CD (a molar ratio of 1:1 is a good starting point).
-
Place the HP-β-CD in a mortar and add a small amount of a water/ethanol (50:50) mixture to form a paste.
-
Slowly add the this compound powder to the paste and knead for 30-45 minutes.
-
Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the this compound:HP-β-CD inclusion complex, which should exhibit improved solubility when dissolved in an aqueous buffer.
Visualizing Experimental and Logical Workflows
Workflow for Cyclodextrin Inclusion Complex Formation
This diagram illustrates the key steps in preparing a more soluble this compound formulation using the cyclodextrin complexation (kneading) method.
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
Logical Relationships in Solubility Enhancement
The choice of a solubility enhancement technique depends on the underlying physicochemical problem. This diagram shows how different strategies address the core issues of poor solubility.
Caption: Relationship between solubility problems, strategies, and mechanisms.
optimizing storage conditions for Teicoplanin A2-3 standards
This technical support center provides guidance on the optimal storage, handling, and use of Teicoplanin A2-3 standards for research and development purposes.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for reconstituting lyophilized this compound standard?
For analytical purposes, this compound standard can be dissolved in several solvents. The choice of solvent may depend on the intended application and the desired concentration.
-
Water: Teicoplanin is freely soluble in water.[1] Ultrapure water is recommended for preparing stock solutions.[2]
-
Phosphate Buffer (pH 6.0): This buffer is recommended for preparing standard solutions for potency assays.
-
Dimethyl Sulfoxide (DMSO): Teicoplanin complex is soluble in DMSO.[3]
-
Other Solvents: Solubility has also been reported in ethanol and methanol.[1]
It is crucial to ensure the chosen solvent is compatible with the analytical method to be used (e.g., HPLC, LC-MS/MS).
2. How should I prepare a stock solution of this compound standard?
To prepare a stock solution, carefully weigh the required amount of the lyophilized powder. Reconstitute the powder in the chosen solvent to a known concentration, for example, 1 mg/mL.[4] To ensure complete dissolution, it is recommended to gently roll the vial.[5] Avoid vigorous shaking or vortexing, as this can cause foaming.[5] If foam does appear, allow the solution to stand for about 15 minutes for it to subside.[5]
3. What are the optimal storage conditions for this compound standards?
The optimal storage conditions depend on the form of the standard (lyophilized powder or solution) and the desired storage duration.
Summary of Storage Conditions
| Form | Temperature | Duration | Recommendations & Notes |
| Lyophilized Powder | Below 25°C | Up to 3 years | Protect from heat.[5] |
| 2°C to 8°C | - | Recommended by some suppliers for maintaining optimal activity.[6] | |
| -20°C | ≥ 4 years | Recommended for long-term storage.[3] | |
| Stock Solutions | 2°C to 6°C | Up to 24 months | Stability of stock solutions has been demonstrated at this temperature.[7] |
| 5°C | Up to 24 hours | Reconstituted pharmaceutical solutions should be discarded after 24 hours.[5] | |
| -80°C | - | Plasma samples containing teicoplanin are stored at -80°C prior to analysis.[4] | |
| Aqueous Solutions | Room Temperature | Not Recommended | It is not recommended to store aqueous solutions for more than one day.[3] |
4. Is this compound stable to freeze-thaw cycles?
Yes, studies have shown that Teicoplanin in plasma is stable for at least three freeze-thaw cycles without significant degradation.[7][8] However, to minimize the potential for degradation, it is good practice to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Poor peak shape (e.g., tailing, fronting, or splitting) in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: Teicoplanin is a complex glycopeptide, and its ionization state is pH-dependent. Ensure the mobile phase pH is optimized for sharp, symmetrical peaks. A common mobile phase consists of a phosphate buffer and acetonitrile.[2]
-
-
Possible Cause 2: Column degradation.
-
Solution: The use of a guard column is recommended to protect the analytical column. If peak shape deteriorates, consider replacing the guard column or the analytical column.
-
-
Possible Cause 3: Interaction with metal ions.
-
Solution: The mobile phase can be supplemented with a chelating agent like EDTA to minimize interactions with any metal components in the HPLC system.
-
Issue 2: Low sensitivity or no signal detected.
-
Possible Cause 1: Degradation of the standard.
-
Solution: Prepare a fresh stock solution from the lyophilized powder. Verify the storage conditions of both the powder and the solution.
-
-
Possible Cause 2: Incorrect detection wavelength.
-
Possible Cause 3: Insufficient sample concentration.
-
Solution: Ensure the concentration of the standard solution is within the linear range of the assay. The lower limit of quantification (LLOQ) for HPLC-UV methods is typically around 7.81 mg/L.[2]
-
Issue 3: High baseline noise or interfering peaks.
-
Possible Cause 1: Contaminated solvent or mobile phase.
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use.
-
-
Possible Cause 2: Sample matrix effects.
-
Solution: If analyzing samples in a complex matrix like plasma, ensure proper sample preparation, such as protein precipitation, to remove interfering substances.[2]
-
-
Possible Cause 3: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection system between samples.
-
Experimental Protocols
Preparation of Standard Solutions for HPLC Calibration Curve
This protocol describes the preparation of a series of standard solutions for generating a calibration curve for the quantification of this compound.
Materials:
-
This compound reference standard
-
Ultrapure water (HPLC grade)
-
Phosphate buffer (pH 6.0)
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of ultrapure water to dissolve the powder by gentle swirling.
-
Once dissolved, bring the volume to the mark with ultrapure water and mix thoroughly. This is your stock solution.
-
-
Prepare Intermediate Standard Solutions:
-
Label a series of volumetric flasks for your desired concentration levels.
-
Perform serial dilutions of the stock solution with phosphate buffer (pH 6.0) to prepare intermediate standard solutions. For example, to prepare a 100 µg/mL intermediate standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with the phosphate buffer.
-
-
Prepare Working Standard Solutions:
-
From the intermediate standard solutions, prepare the working standards that will be injected into the HPLC system. The concentration range should bracket the expected concentration of the unknown samples. A typical calibration curve might include concentrations from 1.56 to 100 mg/L.[4]
-
Visualizations
Troubleshooting Workflow for HPLC Analysis of this compound
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. Teicoplanin - LKT Labs [lktlabs.com]
- 2. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. campus.sanofi [campus.sanofi]
- 6. Teicoplanin Pharmaceutical Secondary Standard; Certified Reference Material 61036-62-2 [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. repositorio.unesp.br [repositorio.unesp.br]
troubleshooting Teicoplanin A2-3 peak tailing in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Teicoplanin A2-3, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon where a chromatographic peak is not symmetrical, and its trailing edge is broader than its leading edge.[1] In an ideal separation, peaks should have a symmetrical Gaussian shape.[2] Tailing is problematic because it reduces resolution between adjacent peaks, decreases sensitivity (peak height), and can lead to inaccurate quantification, compromising the reliability of analytical results.[1][3]
Q2: What are the most common causes of peak tailing for this compound?
A2: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[4][5] For this compound, a glycopeptide antibiotic with basic amine groups, the most common causes include:
-
Secondary Silanol Interactions: Strong interactions between the basic Teicoplanin molecule and acidic residual silanol groups on the surface of silica-based stationary phases (like C18) are a major contributor to tailing.[3][4][6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions with the stationary phase.[6][7]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened, tailing peaks.[5][7]
-
Column Degradation: Physical issues with the column, such as a void at the inlet, channeling in the packing bed, or a partially blocked inlet frit, can distort peak shape.[1][8]
-
Extra-Column Effects: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[5][6]
Q3: How is peak tailing measured?
A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is a common metric. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.[2] Many analytical methods require the tailing factor to be below a certain limit, often less than 2.0.[2]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for identifying the root cause of peak tailing.
Caption: A workflow diagram for troubleshooting this compound peak tailing.
Issue 1: Tailing Caused by Secondary Silanol Interactions
Q: Why does my Teicoplanin peak tail even with a standard C18 column?
A: Teicoplanin contains basic amine functional groups that can interact strongly with acidic silanol (Si-OH) groups present on the surface of silica-based columns.[4] This secondary interaction mechanism, in addition to the primary reversed-phase retention, causes peak tailing.[3][5] This effect is often more pronounced at neutral or mid-range pH values where silanols are ionized.[3]
Solutions:
-
Operate at Low pH: Lowering the mobile phase pH to between 2 and 3 ensures that the silanol groups are fully protonated (not ionized), minimizing their ability to interact with the basic analyte.[4][7]
-
Use a Highly Deactivated/End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically blocks many of the residual silanol groups.[6] Using a high-purity, fully end-capped column is critical for analyzing basic compounds like Teicoplanin.[7]
-
Add a Mobile Phase Modifier: In some cases, adding a small amount of a basic competitor, like triethylamine (TEA), to the mobile phase can help. TEA preferentially interacts with the active silanol sites, effectively shielding them from the Teicoplanin molecules.[5]
Issue 2: Tailing Caused by Mobile Phase or Sample Conditions
Q: I've adjusted the pH, but the peak is still tailing. What else could be wrong with my mobile phase or sample?
A: Several other factors related to your mobile phase and sample preparation can contribute to peak tailing.
Solutions:
-
Check Buffer Strength: Insufficient buffer concentration may not adequately control the pH at the column surface, leading to tailing.[5][8] If using a buffer, ensure its concentration is sufficient (typically 10-25 mM).[7]
-
Evaluate Sample Solvent: If your sample is dissolved in a solvent significantly stronger (i.e., with more organic content) than your initial mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[3] The ideal practice is to dissolve your sample in the initial mobile phase.[3][5]
-
Prevent Sample Overload: Injecting too much analyte mass onto the column can cause tailing.[1] If you suspect an overload, try reducing the injection volume or diluting the sample by a factor of 10 and re-injecting.[3][5] If the peak shape improves, overload was the likely cause.
Experimental Protocols & Data
Protocol 1: Mobile Phase Optimization for Teicoplanin Analysis
This protocol provides a starting point for developing a mobile phase that minimizes peak tailing for this compound.
Objective: To achieve a symmetrical peak (Tailing Factor < 1.5) for this compound.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
End-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Prepare Mobile Phase A: Add 0.1% (v/v) formic acid to HPLC-grade water. For example, add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with water. This should result in a pH of approximately 2.7.
-
Prepare Mobile Phase B: Use HPLC-grade Acetonitrile or Methanol. Some methods report better peak shape with ACN.[9]
-
Initial Conditions: Start with a gradient elution. A typical starting point could be a linear gradient from 10% to 50% Mobile Phase B over 15 minutes.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject a standard solution of Teicoplanin.
-
Evaluation & Optimization:
-
If peak tailing is observed, confirm the pH of Mobile Phase A is below 3.0.
-
If tailing persists, consider switching the organic modifier (e.g., from MeOH to ACN) or using a different acidifier like 0.1% TFA, which can offer better peak shape for basic compounds.[10]
-
Adjust the gradient slope. A steeper gradient can sometimes reduce the opportunity for tailing interactions.[2]
-
Comparative Table of Published HPLC Conditions for Teicoplanin
The following table summarizes successful chromatographic conditions reported in various studies, providing a reference for method development.
| Parameter | Method 1[9] | Method 2[11][12] | Method 3[10] | Method 4[13] |
| Column | C18 | Raptor® C18 (2.7 µm, 50x3.0 mm) | Nova-Pak C18 | Waters Symmetry C18 (5 µm, 250x4.6 mm) |
| Mobile Phase A | 10 mM NaH₂PO₄ buffer | 0.1% (v/v) Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | N/A (Isocratic) |
| Mobile Phase B | Acetonitrile (ACN) | 0.1% (v/v) Formic Acid in 5:1 ACN/Water | Acetonitrile (ACN) | N/A (Isocratic) |
| Composition | Isocratic (78:22, v/v) | Gradient | Isocratic (27:73, v/v) | Isocratic (50:50, v/v) |
| pH | 2.1 | ~2.7 | 2.2 | Not specified |
| Organic Modifier | N/A (Isocratic) | N/A (Isocratic) | N/A (Isocratic) | Acetonitrile : Methanol |
| Flow Rate | Not specified | 0.3 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 220 nm | N/A (LC-MS/MS) | 218 nm | 279 nm |
This data illustrates a common theme: successful analysis of Teicoplanin relies heavily on an acidic mobile phase (pH < 3) and a standard C18 stationary phase.[9][10][11]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. lctsbible.com [lctsbible.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idcmjournal.org [idcmjournal.org]
- 13. repositorio.unesp.br [repositorio.unesp.br]
minimizing ion suppression for Teicoplanin A2-3 in MS
Welcome to the technical support center for the mass spectrometric analysis of Teicoplanin A2-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve robust, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating ion suppression.
Question 1: I'm observing significant ion suppression for this compound. What are the likely causes and how can I address them?
Answer:
Ion suppression in the analysis of this compound is a common challenge, often stemming from matrix effects where co-eluting endogenous components from biological samples interfere with the ionization of the analyte.[1][2][3] The primary causes include phospholipids, salts, and other small molecules from the sample matrix.[2][4]
Here is a systematic approach to troubleshoot and minimize ion suppression:
1. Optimize Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[1][3]
- Protein Precipitation (PPT): This is a common first step. While simple, it may not be sufficient to remove all interfering substances. Acetonitrile is frequently used for this purpose.[5]
- Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample extract than PPT by partitioning the analyte into an immiscible solvent, leaving many matrix components behind.
- Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte, leading to significantly reduced ion suppression.[1]
2. Enhance Chromatographic Separation: If co-eluting matrix components are the issue, improving the chromatographic separation is crucial.
- Gradient Optimization: Adjust the mobile phase gradient to better separate this compound from the region where matrix components elute.
- Column Chemistry: Consider using a different column chemistry (e.g., C8 instead of C18) or a column with a different particle size to alter selectivity.[6]
- Online Sample Clean-up: Techniques like online extraction using turbulent flow chromatography can automate the clean-up process and provide consistent results.[6]
3. Adjust Mass Spectrometer Source Conditions:
- Ionization Source: Electrospray ionization (ESI) is commonly used for Teicoplanin analysis and is susceptible to ion suppression.[3][7] Optimizing source parameters such as capillary voltage, gas flow rates, and temperature can sometimes mitigate the effects of interfering compounds.
4. Employ a Suitable Internal Standard:
- Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice as it co-elutes with the analyte and experiences similar ion suppression, thus providing accurate correction.
- Analogue Internal Standard: If a SIL-IS is unavailable, an analogue such as Ristocetin or Vancomycin can be used.[5][8] It's crucial to ensure it elutes close to this compound and behaves similarly in the ion source.
The following diagram illustrates a logical workflow for troubleshooting ion suppression:
References
- 1. longdom.org [longdom.org]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of teicoplanin by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
Teicoplanin A2-3 cross-reactivity in immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with teicoplanin immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is Teicoplanin and why is its measurement complex?
Teicoplanin is a glycopeptide antibiotic used to treat serious Gram-positive bacterial infections.[1] It is not a single molecule but a complex mixture of five major components (A2-1, A2-2, A2-3, A2-4, and A2-5) and four minor components.[2][3] These components share a common core structure but differ in the length and branching of a fatty acid side chain.[4] This structural similarity between the components is a primary reason for the complexity in its measurement, as antibodies used in immunoassays may cross-react with several of these components.[5]
Q2: Which immunoassay methods are commonly used for teicoplanin quantification?
The most common immunoassay methods for teicoplanin are the Fluorescence Polarization Immunoassay (FPIA) and the Quantitative Microsphere System (QMS), which is a particle-enhanced turbidimetric immunoassay.[2][6][7][8] Both are competitive immunoassays where teicoplanin in the sample competes with a labeled form of the drug for a limited number of antibody binding sites.[6][7]
Q3: What does "cross-reactivity" mean in the context of teicoplanin immunoassays?
Cross-reactivity refers to the ability of the antibodies in an immunoassay to bind to substances other than the primary target analyte. In the case of teicoplanin, the antibodies may bind to multiple teicoplanin A2 components, not just a single one. This can lead to an overestimation of the concentration of a specific component if the assay is intended to be specific, or a total concentration that may differ from methods that separate and quantify each component individually, like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][9]
Q4: Is there known cross-reactivity of teicoplanin immunoassays with other drugs?
Teicoplanin immunoassays have been tested for cross-reactivity with various co-administered drugs. For instance, the QMS Teicoplanin assay has shown minimal cross-reactivity with a range of other antibiotics and medications.[6] One study on a teicoplanin FPIA reported less than 0.2% cross-reactivity with vancomycin, another glycopeptide antibiotic.[7] However, the potential for immunological cross-reactivity between vancomycin and teicoplanin in patients has been a subject of discussion.[10]
Troubleshooting Guide
Issue 1: Discrepancy between immunoassay results and LC-MS/HPLC results.
-
Possible Cause: This is often due to the cross-reactivity of the immunoassay antibodies with multiple teicoplanin A2 components. Immunoassays typically measure a composite of these components, while chromatographic methods can separate and quantify them individually.[5][9] Studies have shown that immunoassays can yield higher concentration readings compared to LC-MS, which can quantify individual components.[4][9]
-
Recommendation:
-
Acknowledge that different methods may not be directly interchangeable.
-
When comparing results, consider the sum of the concentrations of all major teicoplanin A2 components from the LC-MS/HPLC method. Research suggests that the correlation between FPIA and HPLC improves when the sum of components A2-2, A2-3, A2-4, and A2-5 is considered.[10]
-
For clinical correlation, it is important to consistently use the same method for monitoring a patient.
-
Issue 2: Unexpectedly high or low teicoplanin concentrations.
-
Possible Cause 1: Cross-reactivity with an unknown substance. While major cross-reactants are often tested by the manufacturer, individual patient samples may contain unique interfering substances.
-
Recommendation 1: Review the patient's medication list for any new drugs that have not been tested for cross-reactivity. If suspicion is high, consider re-testing the sample with a different method like LC-MS/HPLC.
-
Possible Cause 2: Presence of heterophile antibodies. In rare cases, patient samples may contain heterophile antibodies that can interfere with the immunoassay, potentially causing erroneously low results in the QMS Teicoplanin assay by causing autoagglutination of the microparticle reagent.[6]
-
Recommendation 2: If heterophile antibody interference is suspected, re-testing the sample after treatment with a heterophile antibody blocking agent may be necessary.
-
Possible Cause 3: Sample quality issues. Inadequate centrifugation, presence of fibrin or other particulate matter, or use of improper collection tubes can affect results.[6]
-
Recommendation 3: Ensure proper sample collection and handling procedures are followed as per the assay manufacturer's instructions.
Issue 3: High variability in results.
-
Possible Cause: Inconsistent assay procedure, improper reagent handling, or instrument malfunction.
-
Recommendation:
-
Ensure that the assay is performed strictly according to the manufacturer's protocol.
-
Check the expiration dates and storage conditions of all reagents and calibrators.
-
Verify the performance of the instrument with quality control materials.
-
Quantitative Data Summary
The following tables summarize the performance and comparison of different teicoplanin assay methods.
Table 1: Comparison of Immunoassay and Chromatographic Methods
| Comparison | Platform/Method | Correlation/Equation | Reference |
| QMS vs. FPIA | Cobas 8000 System | QMS = 1.0319 * FPIA - 2.8518 (r² = 0.9246) | [11] |
| FPIA vs. HPLC | TDx Analyzer | FPIA = 1.032 * HPLC + 2.79 (r = 0.979) | [7] |
| QMS vs. LC-MS | Not specified | LC-MS yielded lower concentrations with a bias of -1.16 mg/L. | [4][9] |
| FPIA vs. HPLC (A2-2) | Not specified | HPLC(A2-2) = 0.694FPIA - 0.892 (r² = 0.93) | [10] |
| FPIA vs. HPLC (Sum of A2-2 to A2-5) | Not specified | HPLC(A2-2 to A2-5) = 0.953FPIA - 0.915 (r² = 0.96) | [10] |
Table 2: Qualitative Cross-Reactivity of Teicoplanin Immunoassays with A2 Components
| Teicoplanin Component | Cross-reactivity in Immunoassays (FPIA/QMS) | Evidence |
| A2-1 | Likely | Immunoassays measure a composite of A2 components, and chromatographic methods that quantify individual components often show discrepancies.[5][9] |
| A2-2 | Yes | The sum of A2 components including A2-2 shows better correlation with immunoassay results than A2-2 alone.[10] |
| A2-3 | Yes | The sum of A2 components including A2-3 shows better correlation with immunoassay results than A2-2 alone.[10] |
| A2-4 | Yes | The sum of A2 components including A2-4 shows better correlation with immunoassay results than A2-2 alone.[10] |
| A2-5 | Yes | The sum of A2 components including A2-5 shows better correlation with immunoassay results than A2-2 alone.[10] |
Experimental Protocols
Protocol: Determination of Cross-Reactivity in a Competitive Immunoassay
This protocol provides a general method for assessing the cross-reactivity of different teicoplanin components (e.g., A2-1, A2-2, A2-3, A2-4, A2-5) in a teicoplanin immunoassay.
1. Materials:
-
Teicoplanin immunoassay kit (FPIA or QMS)
-
Calibrators and controls provided with the kit
-
Drug-free human serum or plasma
-
Purified preparations of individual teicoplanin A2 components (cross-reactants)
-
Precision pipettes and consumables
-
Immunoassay analyzer
2. Procedure:
-
Prepare a standard curve: Run the teicoplanin calibrators according to the manufacturer's instructions to generate a standard curve.
-
Prepare cross-reactant stock solutions: Prepare concentrated stock solutions of each purified teicoplanin A2 component in a suitable solvent.
-
Spike samples: Spike the drug-free serum/plasma with known concentrations of each teicoplanin A2 component. A range of concentrations should be tested.
-
Assay measurement: Analyze the spiked samples using the teicoplanin immunoassay.
-
Data analysis:
-
Determine the apparent teicoplanin concentration of each spiked sample from the standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Concentration / Actual Concentration of Cross-Reactant) x 100
-
3. Interpretation: A high percentage of cross-reactivity indicates that the antibody has a strong affinity for that specific teicoplanin component.
Visualizations
Caption: Competitive immunoassay principle and this compound cross-reactivity.
Caption: Troubleshooting workflow for unexpected teicoplanin immunoassay results.
References
- 1. Clinical evaluation of teicoplanin fluorescence polarization immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. doc.rero.ch [doc.rero.ch]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Performance of a fluorescence polarization immunoassay for teicoplanin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the QMS® Teicoplanin Immunoassay (ThermoFisher Scientific) on Cobas® 8000 System (Roche Diagnostics) and comparison to fluorescence polarization immunoassay for the determination of teicoplanin concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Individual Teicoplanin Components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of individual teicoplanin components.
Frequently Asked Questions (FAQs)
Q1: What makes the quantification of individual teicoplanin components challenging?
A1: Teicoplanin is not a single compound but a complex mixture of five major components (A2-1, A2-2, A2-3, A2-4, and A2-5) and several minor, structurally related components.[1][2] These components share a common glycopeptide core and differ primarily in the fatty acid side chains attached to a glucosamine moiety.[2] This structural similarity leads to very close retention times in reversed-phase chromatography, making their separation and individual quantification difficult.[3]
Q2: What are the most common analytical techniques used for teicoplanin component analysis?
A2: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.[4][5] HPLC-UV is a cost-effective method, but may lack the specificity to resolve all components, especially in complex biological matrices.[1] LC-MS/MS offers higher sensitivity and selectivity, allowing for more accurate quantification of individual components, even at low concentrations.[4][5]
Q3: Why is it important to quantify individual teicoplanin components?
A3: The different components of the teicoplanin complex can exhibit varying levels of antimicrobial activity against specific pathogens.[6] Although some studies suggest that monitoring the total teicoplanin concentration may be sufficient for therapeutic drug monitoring due to similar pharmacokinetics of the main components,[6] understanding the concentration of each component can be crucial in research and development settings for optimizing the antibiotic's efficacy and for quality control of the drug product.
Q4: What are "matrix effects" in LC-MS/MS analysis of teicoplanin and how can they be minimized?
A4: Matrix effects are the alteration of ionization efficiency of the target analytes by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[4][7] To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering substances.[8]
-
Chromatographic Separation: Optimize the HPLC method to separate teicoplanin components from matrix components.
-
Use of an Internal Standard: A suitable internal standard that experiences similar matrix effects as the analyte can compensate for variations in ionization. Ristocetin has been successfully used as an internal standard for teicoplanin analysis.[4]
-
Online Sample Clean-up: Techniques like turbulent flow chromatography can be used for automated online sample clean-up prior to mass spectrometric analysis.[9][10]
Troubleshooting Guides
Guide 1: Poor Chromatographic Resolution of Teicoplanin Components
Poor peak shape, including tailing, fronting, and co-elution, is a common issue when separating the structurally similar teicoplanin components.
dot
Caption: Troubleshooting guide for poor peak resolution in HPLC analysis of teicoplanin.
Detailed Troubleshooting Steps:
-
Optimize Mobile Phase:
-
pH: The pH of the mobile phase can significantly affect the retention and selectivity of the acidic teicoplanin components. Experiment with a pH range of 2.5 to 7.0.
-
Organic Modifier: Acetonitrile generally provides better separation for teicoplanin components compared to methanol.[5] Fine-tuning the gradient elution profile is critical for resolving the closely eluting peaks.
-
Additives: Adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[5][8]
-
-
Column Selection:
-
While C18 columns are commonly used, a C8 column may offer different selectivity and better resolution for some components.[9]
-
For challenging separations, consider specialized stationary phases like those used in chiral chromatography (e.g., teicoplanin-based chiral stationary phases), which can provide unique selectivity.[11][12]
-
-
Temperature and Flow Rate:
Guide 2: Sample Preparation Issues
Choosing the right sample preparation method is crucial for accurate quantification, especially in biological matrices.
dot
References
- 1. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of teicoplanin by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel sensitive analytical method for the simultaneous analysis of vancomycin and teicoplanin in human urine via single high‐performance liquid chromatography coupled with photodiode array and mass spectrometry in series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doc.rero.ch [doc.rero.ch]
- 11. researchgate.net [researchgate.net]
- 12. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Quantification of Teicoplanin A2-3
For researchers, scientists, and drug development professionals engaged in the analysis of Teicoplanin, a complex glycopeptide antibiotic, the accurate quantification of its active components is paramount. Teicoplanin is a mixture of several compounds, with the A2 group being the most clinically significant. Within this group, Teicoplanin A2-3 is a key component. This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound, supported by experimental data from published studies.
Comparison of Validated HPLC and UPLC-MS/MS Methods
The following tables summarize the performance characteristics of different validated chromatographic methods for Teicoplanin quantification. While some methods quantify the total Teicoplanin concentration, others are capable of resolving the individual A2 components, including A2-3.
| Method | Linearity Range (mg/L) | Accuracy (%) | Precision (RSD %) | Lower Limit of Quantification (LLOQ) (mg/L) | Reference |
| HPLC-UV | 7.8 - 500 | Not explicitly stated | Intra-day: <5.5, Inter-day: <7.4 | 7.81 | [1][2] |
| RP-HPLC | 0.07 - 0.12 | Recovery: 102.31% | Intra-day: 1.3 - 2.39% | Not explicitly stated | [3] |
| UPLC-MS/MS | 2.5 - 150 (total) 0.1 - 25 (unbound) | Bias: 107% (total) 108% (unbound) | CV: 5.97% (total) 7.17% (unbound) | 2.5 (total) 0.1 (unbound) | [4][5][6] |
| LC-MS | Not explicitly stated | Inaccuracy: 99.6% - 109% | Imprecision: <6.9% | Not explicitly stated | [7][8] |
| LC-MS/MS | 1.56 - 100 | Bias: Not explicitly stated | RSD: Not explicitly stated | 1.00 | [9] |
Table 1: Comparison of Linearity, Accuracy, Precision, and LLOQ of different chromatographic methods for Teicoplanin quantification.
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Run Time (min) | Reference |
| HPLC-UV | C18 | Acetonitrile and NaH2PO4 buffer (22:78, v/v) | Not Stated | UV at 220 nm | 70 | [1][2] |
| RP-HPLC | Waters Symmetry C18 (250 x 4.6 mm, 5 µm) | Acetonitrile and Methanol (50:50, v/v) | 1.0 | UV at 279 nm | Not Stated | [3][10] |
| UPLC-MS/MS | Not Stated | Not Stated | Not Stated | MS/MS | 5.5 | [4][5][6] |
| LC-MS | Hypersil Gold C8 | Acidic conditions | Not Stated | Mass Spectrometry | Not Stated | [7][8] |
| RP-HPLC | C18 (150 x 4.6 mm, 5 µm) | Methanol and Acetonitrile (90:10, v/v) | 2.5 | Photo Diode Array | Not Stated | [11] |
Table 2: Comparison of Chromatographic Conditions for different methods.
Alternative Quantification Methods
Besides HPLC and its variations, other methods are employed for Teicoplanin quantification. Immunoassays, such as the Quantitative Microsphere System (QMS), are commercially available.[7][8] While often faster, immunoassays may exhibit lower specificity compared to chromatographic methods, as they may not distinguish between the different Teicoplanin components.[12] Studies comparing LC-MS/MS with QMS have shown a good correlation, though LC-MS/MS may yield slightly lower concentrations.[7][8]
Detailed Experimental Protocol: A Validated HPLC-UV Method
The following is a detailed protocol for a validated HPLC-UV method adapted from published literature for the quantification of Teicoplanin in plasma.[1][2] This method has demonstrated reliability for clinical applications.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add an internal standard (e.g., a compound with similar chemical properties not present in the sample).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for HPLC analysis.
2. HPLC Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and sodium dihydrogen phosphate (NaH2PO4) buffer (e.g., 22:78 v/v), adjusted to an acidic pH.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector set at 220 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 70 minutes to ensure separation of all components.
3. Calibration and Quantification
-
Prepare a series of calibration standards of known Teicoplanin concentrations in blank plasma.
-
Process the calibration standards using the same sample preparation procedure.
-
Inject the processed standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
Method Validation Workflow
The validation of an analytical method is crucial to ensure its accuracy, precision, and reliability. The following diagram illustrates a typical workflow for HPLC method validation according to ICH guidelines.[1][3]
Caption: Workflow for HPLC method validation.
Signaling Pathway of Teicoplanin Action
While not a signaling pathway in the traditional sense of intracellular cascades, the mechanism of action of Teicoplanin involves the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival.
Caption: Mechanism of action of Teicoplanin.
References
- 1. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. idcmjournal.org [idcmjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. iomcworld.org [iomcworld.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: LC-MS vs. Immunoassay for Teicoplanin Quantification
A detailed analysis of two key analytical methods for the therapeutic drug monitoring of teicoplanin, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data.
In the therapeutic drug monitoring (TDM) of teicoplanin, a glycopeptide antibiotic crucial for treating severe Gram-positive bacterial infections, accurate and reliable quantification is paramount. Two primary analytical methodologies, Liquid Chromatography-Mass Spectrometry (LC-MS) and immunoassay, are widely employed for this purpose. This guide provides an in-depth, objective comparison of these methods, drawing upon published cross-validation studies to highlight their respective strengths and limitations.
Performance Characteristics: A Side-by-Side Comparison
The choice between LC-MS and immunoassay for teicoplanin TDM often involves a trade-off between specificity, speed, and cost. LC-MS is generally considered the gold standard due to its high specificity and ability to quantify individual components of the teicoplanin complex.[1] Immunoassays, on the other hand, offer a faster and more high-throughput solution.
The following table summarizes the key performance characteristics of LC-MS and various immunoassay methods as reported in several validation and comparison studies.
| Performance Metric | LC-MS/MS & UPLC-MS/MS | QMS Immunoassay | Fluorescence Polarization Immunoassay (FPIA) |
| Linearity Range | 1.56 - 100 mg/L[2][3], 12.0 - 89.0 µg/mL[4], 2.5 - 150 mg/L[5][6] | 3 - 50 µg/mL[6][7] | Not explicitly stated in the provided results |
| Lower Limit of Quantification (LLOQ) | 1.00 mg/L[2][3], 0.2 µg/mL[4], 1 µg/mL[8] | < 3.0 µg/mL[7] | Not explicitly stated in the provided results |
| Precision (Imprecision) | <6.9% (within- and between-day)[9][10], <7.5% (intra- and inter-assay CV)[4], 5.97% (total teicoplanin CV)[5][6] | ≤ 10.2% (intra- and inter-assay)[11][12] | Not explicitly stated in the provided results |
| Accuracy (Inaccuracy/Bias) | 99.6% - 109% (within- and between-day)[9][10], < ±10% bias[4], 107% (total teicoplanin)[5][6] | ≤ 2.4% (intra- and inter-assay)[12] | Not explicitly stated in the provided results |
| Correlation with Immunoassay (r) | 0.856 (vs. QMS)[9][10] | - | - |
| Bias vs. Immunoassay | -1.16 mg/L (vs. QMS)[9][10], Negative bias suggested (vs. immunoassay)[8] | QMS results tend to be lower than FPIA[11][12] | - |
Experimental Methodologies
A clear understanding of the experimental protocols is essential for interpreting the performance data and for reproducing the results. The following sections detail the typical methodologies for both LC-MS and immunoassay techniques as described in the cited literature.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS methods for teicoplanin analysis typically involve a sample preparation step to remove proteins and other interfering substances, followed by chromatographic separation and mass spectrometric detection.
Sample Preparation: A common and straightforward method is protein precipitation.[4] This involves adding a precipitating agent, such as an organic solvent, to the plasma or serum sample, followed by centrifugation to pellet the precipitated proteins. The supernatant containing the teicoplanin is then collected for analysis. Some advanced methods utilize online sample clean-up techniques, such as turbulent flow chromatography, for automated and high-throughput sample preparation.[9][10]
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. Separation of teicoplanin and its main components is typically achieved using a C8 or C18 reversed-phase column under acidic mobile phase conditions.[3][9]
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is commonly used for detection and quantification.[4] This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for teicoplanin and an internal standard. Vancomycin or ristocetin have been successfully used as internal standards.[3][8]
Immunoassay Protocol
Commercial immunoassay kits, such as the Quantitative Microsphere System (QMS) and Fluorescence Polarization Immunoassay (FPIA), are widely used for teicoplanin TDM. These assays are typically performed on automated clinical chemistry analyzers.
Quantitative Microsphere System (QMS) Immunoassay: The QMS teicoplanin immunoassay is a particle-enhanced turbidimetric immunoassay.[13] The assay principle involves the competition between teicoplanin in the patient sample and teicoplanin-coated microparticles for a limited number of anti-teicoplanin antibody binding sites. The resulting agglutination is measured as a change in turbidity, which is inversely proportional to the teicoplanin concentration in the sample. These assays are often validated for use on platforms like the Cobas 6000/8000 systems.[11][12]
Fluorescence Polarization Immunoassay (FPIA): FPIA is another common immunoassay technique. In this method, a fluorescently labeled teicoplanin derivative competes with the teicoplanin in the patient sample for binding to anti-teicoplanin antibodies. The degree of polarization of the emitted fluorescence is dependent on the amount of fluorescent tracer bound to the antibody. A higher concentration of teicoplanin in the sample results in less binding of the tracer and thus lower polarization.
Cross-Validation Workflow
The process of cross-validating LC-MS and immunoassay methods is crucial to understand their agreement and potential biases. A typical workflow for such a comparison is illustrated below.
Caption: Workflow for the cross-validation of LC-MS and immunoassay methods.
Concluding Remarks
The cross-validation of LC-MS and immunoassay methods for teicoplanin quantification reveals important considerations for clinical and research settings. LC-MS offers superior specificity and is considered the reference method, capable of distinguishing between the different active components of teicoplanin.[9][10] However, it is generally more labor-intensive and less suited for high-throughput screening compared to immunoassays.
Immunoassays, such as QMS and FPIA, provide a rapid and automated alternative, making them suitable for routine clinical TDM.[11][12] While generally showing good correlation with LC-MS, studies have noted a systematic bias, with immunoassays sometimes yielding higher concentrations.[9][10] This discrepancy may be due to the cross-reactivity of the antibodies with teicoplanin metabolites or related compounds.
Ultimately, the choice of method will depend on the specific requirements of the analysis. For research applications requiring high accuracy and the ability to measure individual teicoplanin components, LC-MS is the preferred method. For routine clinical TDM where rapid turnaround time is critical, a well-validated immunoassay can be a reliable tool, provided its potential for bias is recognized and understood.
References
- 1. doc.rero.ch [doc.rero.ch]
- 2. idcmjournal.org [idcmjournal.org]
- 3. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of teicoplanin using an LC-MS/MS method: Analysis of 421 measurements in a naturalistic clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Measurement of teicoplanin by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. Evaluation of the QMS® Teicoplanin Immunoassay (ThermoFisher Scientific) on Cobas® 8000 System (Roche Diagnostics) and comparison to fluorescence polarization immunoassay for the determination of teicoplanin concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of Teicoplanin A2 Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the bioactivity of the major components of Teicoplanin A2, a glycopeptide antibiotic effective against a range of Gram-positive bacteria. Teicoplanin is a complex mixture of five major closely related analogues, designated A2-1, A2-2, A2-3, A2-4, and A2-5, which share a common heptapeptide core but differ in the length and structure of their N-acyl side chains. These structural differences influence their lipophilicity and, consequently, their antibacterial potency and pharmacokinetic properties. This document summarizes the available experimental data comparing the in vitro bioactivity of these components, details the experimental protocols for their assessment, and visualizes the underlying mechanism of action.
Data Presentation: Comparative In Vitro Bioactivity
Table 1: General Comparison of Teicoplanin A2 Component Bioactivity
| Component | Fatty Acid Side Chain | Relative Lipophilicity | General Bioactivity Trend |
| Teicoplanin A2-1 | 8-methylnonanoic acid | Less Lipophilic | Generally lower to moderate activity |
| Teicoplanin A2-2 | (Z)-4-decenoic acid | Moderately Lipophilic | Often the most abundant and one of the most active components |
| Teicoplanin A2-3 | n-decanoic acid | Moderately Lipophilic | Moderate to high activity |
| Teicoplanin A2-4 | 8-methyldecanoic acid | More Lipophilic | High activity, particularly against certain strains |
| Teicoplanin A2-5 | 9-methyldecanoic acid | More Lipophilic | High activity, often synergistic with other components |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Teicoplanin A2 Components (µg/mL)
Note: The following data is illustrative and compiled from various sources suggesting differential activities. A definitive, comprehensive dataset from a single comparative study is not currently available.
| Bacterial Species | Teicoplanin A2-1 | Teicoplanin A2-2 | This compound | Teicoplanin A2-4 | Teicoplanin A2-5 | Teicoplanin Complex |
| Staphylococcus aureus (MSSA) | 1.0 | 0.5 | 0.5 | 0.25 | 0.25 | 0.5 - 2.0[2] |
| Staphylococcus aureus (MRSA) | 2.0 | 1.0 | 1.0 | 0.5 | 0.5 | 0.5 - 4.0[2] |
| Enterococcus faecalis | 0.5 | 0.25 | 0.25 | 0.125 | 0.125 | 0.25 - 1.0[3] |
| Clostridium difficile | 0.25 | 0.125 | 0.125 | 0.06 | 0.06 | 0.03 - 0.5 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of Teicoplanin A2 component bioactivity.
Broth Microdilution Susceptibility Test (CLSI Standard)
This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
a. Inoculum Preparation:
-
Select three to five well-isolated colonies of the bacterial strain from an 18- to 24-hour agar plate.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Trypticase Soy Broth).
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or using a photometric device.
-
Within 15 minutes of standardization, dilute the adjusted inoculum suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Test Procedure:
-
Prepare serial two-fold dilutions of each purified Teicoplanin A2 component and the Teicoplanin complex in CAMHB in a 96-well microtiter plate. The typical concentration range tested is 0.06 to 64 µg/mL.
-
Inoculate each well with the standardized bacterial suspension to a final volume of 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the microtiter plates at 35°C for 16 to 20 hours in ambient air.
c. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Susceptibility Test
This method is another reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[6]
a. Plate Preparation:
-
Prepare a stock solution of each Teicoplanin A2 component and the Teicoplanin complex at a concentration of 1280 µg/mL.
-
Prepare serial two-fold dilutions of the stock solutions.
-
For each concentration, add 2 mL of the antimicrobial solution to 18 mL of molten Mueller-Hinton Agar (MHA) at 45-50°C. Mix thoroughly and pour into sterile petri dishes.
-
Allow the agar to solidify. Prepare a control plate containing no antimicrobial agent.
b. Inoculum Preparation:
-
Prepare the inoculum as described for the broth microdilution method to a turbidity equivalent to a 0.5 McFarland standard.
c. Test Procedure:
-
Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the growth control plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C for 16 to 20 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria. A faint haze or a single colony at the inoculation spot is disregarded.
Mandatory Visualizations
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action of Teicoplanin is the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[7] This is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[7] This binding sterically hinders the two key enzymes responsible for the polymerization and cross-linking of the peptidoglycan chains: transglycosylase and transpeptidase.[7]
Caption: Mechanism of Teicoplanin A2 action on bacterial cell wall synthesis.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of Teicoplanin A2 components using the broth microdilution method.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
References
- 1. Antistaphylococcal activities of teicoplanin and vancomycin in vitro and in an experimental infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teicoplanin versus vancomycin for prophylaxis of experimental Enterococcus faecalis endocarditis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 7. pharmacy180.com [pharmacy180.com]
Teicoplanin A2-3: A Comparative Analysis Against Vancomycin-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-resistant Gram-positive bacteria, particularly vancomycin-resistant enterococci (VRE), poses a significant challenge in clinical settings. This guide provides a comparative analysis of the in vitro activity of the Teicoplanin A2-3 component against vancomycin-resistant strains, with vancomycin as the primary comparator. Teicoplanin, a glycopeptide antibiotic structurally related to vancomycin, is a mixture of several components, with the A2 series being the most active.[1] This analysis summarizes key experimental data, details relevant methodologies, and visualizes the underlying mechanisms of resistance to facilitate a deeper understanding for research and development professionals.
In Vitro Activity: A Head-to-Head Comparison
The in vitro efficacy of teicoplanin and its components against vancomycin-resistant strains is primarily determined by the genetic basis of resistance, most notably the vanA and vanB gene clusters.
Key Findings:
-
VanA Phenotype: Strains carrying the vanA gene cluster exhibit high-level resistance to both vancomycin and teicoplanin.[2][3] The mechanism involves the alteration of the peptidoglycan precursor target from D-Ala-D-Ala to D-Ala-D-Lac, which significantly reduces the binding affinity of both glycopeptides.[4]
-
VanB Phenotype: In contrast, strains with the vanB gene cluster are typically resistant to vancomycin but remain susceptible to teicoplanin.[3][5] This is because the induction of the vanB resistance genes is triggered by vancomycin but not by teicoplanin.[2][6]
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing the activity of teicoplanin and vancomycin against different vancomycin-resistant phenotypes. It is important to note that most studies evaluate the teicoplanin complex rather than the individual A2-3 component. However, the A2 complex is recognized as the most active fraction.
| Table 1: Comparative MICs (µg/mL) Against Vancomycin-Resistant Enterococci (VRE) | |||
| Organism | Resistance Phenotype | Teicoplanin MIC | Vancomycin MIC |
| Enterococcus faecium | VanA | ≥16 | ≥64 |
| Enterococcus faecalis | VanA | ≥16 | ≥64 |
| Enterococcus faecium | VanB | ≤1 | 32 to >512 |
| Enterococcus faecalis | VanB | ≤1 | 32 to >512 |
Data compiled from multiple sources.[6][7][8]
| Table 2: Teicoplanin and Vancomycin MIC ranges against various Gram-Positive Cocci | ||
| Organism | Teicoplanin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.90 | 1.79 |
| Enterococci | 0.25 | 1.35 |
Data from a study on 148 strains of Gram-positive cocci.[9]
Mechanisms of Resistance: A Visual Explanation
Understanding the molecular pathways of vancomycin resistance is crucial for the development of new therapeutic strategies. The vanA and vanB operons encode a series of enzymes that modify the bacterial cell wall precursor, thereby preventing the binding of glycopeptide antibiotics.
Caption: VanA Resistance Pathway. Vancomycin and teicoplanin induce the VanS/VanR two-component system, leading to the expression of the vanHAX operon and subsequent cell wall precursor modification.
Caption: VanB Resistance Pathway. Only vancomycin induces the VanS_B/VanR_B system, resulting in vancomycin resistance while maintaining teicoplanin susceptibility.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the in vitro activity of antimicrobial agents. The following is a detailed methodology for the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]
Protocol: Broth Microdilution MIC Determination for Teicoplanin
-
Preparation of Teicoplanin Stock Solution:
-
Weigh a precise amount of this compound analytical standard.
-
Dissolve in a suitable solvent (e.g., water or a small amount of DMSO followed by dilution in water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well, round-bottom microtiter plates.
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells.
-
Add 50 µL of the teicoplanin stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well in the dilution series. This will result in a range of teicoplanin concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of teicoplanin that completely inhibits visible growth of the organism.
-
Reading can be done visually or with a microplate reader.
-
Caption: Broth Microdilution MIC Experimental Workflow. A standardized procedure for determining the in vitro susceptibility of bacteria to an antimicrobial agent.
Conclusion
The available data strongly indicate that Teicoplanin, and by extension its active A2 components, demonstrates significant in vitro activity against vancomycin-resistant enterococci expressing the VanB phenotype. This makes it a potentially valuable therapeutic alternative in clinical scenarios where VanB VRE infections are prevalent. Conversely, its lack of activity against VanA-producing strains underscores the critical need for accurate genotypic identification of the resistance mechanism to guide appropriate antibiotic selection. Further research focusing specifically on the this compound component is warranted to fully elucidate its individual contribution to the overall activity of the teicoplanin complex and to explore potential for optimized therapeutic formulations.
References
- 1. Teicoplanin - BioPharma Notes [biopharmanotes.com]
- 2. droracle.ai [droracle.ai]
- 3. litfl.com [litfl.com]
- 4. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of a Teicoplanin-Resistant Enterococcus faecium Mutant during an Outbreak Caused by Vancomycin-Resistant Enterococci with the VanB Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to vancomycin and teicoplanin: an emerging clinical problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [In vitro activity of vancomycin and teicoplanin against gram-positive cocci] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Nephrotoxicity of Teicoplanin and Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nephrotoxic profiles of two commonly used glycopeptide antibiotics, teicoplanin and vancomycin. The information presented is based on a review of meta-analyses, systematic reviews, and clinical studies to assist researchers and drug development professionals in understanding the relative renal safety of these agents.
Executive Summary
Both teicoplanin and vancomycin are effective in treating serious Gram-positive infections. However, evidence from multiple meta-analyses suggests that teicoplanin is associated with a lower risk of nephrotoxicity compared to vancomycin. The primary mechanism of vancomycin-induced kidney injury is believed to be oxidative stress leading to renal tubular cell damage, whereas teicoplanin-associated nephrotoxicity, although less common, is often linked to acute interstitial nephritis. This guide delves into the quantitative data, underlying mechanisms, risk factors, and experimental protocols used to evaluate the renal effects of these two important antibiotics.
Quantitative Comparison of Nephrotoxicity
Multiple meta-analyses of randomized controlled trials have consistently demonstrated a lower incidence of nephrotoxicity with teicoplanin compared to vancomycin.[1][2][3][4]
| Metric | Teicoplanin | Vancomycin | Risk Ratio (RR) [95% CI] | Key Findings |
| Overall Nephrotoxicity | Lower Incidence | Higher Incidence | 0.66 [0.48 - 0.90][1][2][4] | Teicoplanin is associated with a statistically significant 34% reduction in the risk of nephrotoxicity compared to vancomycin.[3] |
| Nephrotoxicity with Concomitant Aminoglycosides | Lower Incidence | Higher Incidence | 0.51 [0.30 - 0.88][1][2] | The renal-sparing benefit of teicoplanin persists even when co-administered with other nephrotoxic agents like aminoglycosides. |
| Nephrotoxicity with Therapeutic Drug Monitoring | Lower Incidence | Higher Incidence | 0.22 [0.10 - 0.52][1][2] | Even when vancomycin levels are monitored and adjusted, teicoplanin demonstrates a lower risk of kidney injury. |
| Incidence in a Meta-Analysis | 4.8%[5] | 10.7%[5] | - | A meta-analysis reported a more than two-fold lower incidence of nephrotoxicity with teicoplanin. |
Mechanisms of Nephrotoxicity
The underlying mechanisms by which vancomycin and teicoplanin induce renal injury appear to differ significantly.
Vancomycin: A Story of Oxidative Stress
The primary mechanism of vancomycin-induced nephrotoxicity is oxidative stress in the renal proximal tubule cells.[6][7] Vancomycin accumulates in these cells, leading to the generation of reactive oxygen species (ROS).[6][7] This surge in ROS overwhelms the cellular antioxidant defenses, causing damage to cellular components, including mitochondria, which can ultimately lead to apoptosis and necrosis of the tubular cells.[7][8][9][10]
.
Caption: Proposed signaling pathway of vancomycin-induced nephrotoxicity.
Teicoplanin: An Immunologically-Mediated Response
In contrast to vancomycin, the nephrotoxicity associated with teicoplanin is less frequently reported and is often attributed to acute interstitial nephritis (AIN).[11] This suggests an immune-mediated mechanism rather than direct cellular toxicity.[12][13] Drug-induced AIN is a hypersensitivity reaction characterized by an inflammatory infiltrate in the interstitium of the kidneys.[12][13][14][15][16] The exact molecular pathway for teicoplanin-induced AIN is not as well-defined as the oxidative stress pathway for vancomycin, but it is thought to involve a T-cell mediated immune response to the drug or a metabolite.[12][13][15]
.
Caption: Proposed mechanism of teicoplanin-induced acute interstitial nephritis.
Risk Factors for Nephrotoxicity
Several factors can increase the risk of developing nephrotoxicity with both vancomycin and teicoplanin.
| Risk Factor | Vancomycin | Teicoplanin |
| High Trough Concentrations | Well-established risk factor, especially >20 mg/L.[6] | Associated with an increased risk of nephrotoxicity.[17] |
| High Doses | Doses >4 g/day are a significant risk factor.[6] | Less evidence, but higher doses may increase risk. |
| Prolonged Therapy | Treatment duration >7-14 days increases risk. | Long-term therapy may be a risk factor.[11] |
| Concomitant Nephrotoxins | Synergistic toxicity with aminoglycosides, piperacillin-tazobactam, etc. | Increased risk with concomitant amphotericin B.[17] |
| Pre-existing Renal Impairment | Major risk factor. | A significant risk factor. |
| Critical Illness/ICU Admission | Increases susceptibility to nephrotoxicity. | A potential risk factor. |
| Hypoalbuminemia | - | Identified as a risk factor in a meta-regression analysis.[18] |
Experimental Protocols for Assessing Nephrotoxicity
The assessment of nephrotoxicity in clinical trials comparing teicoplanin and vancomycin has evolved, with a move towards more standardized definitions of acute kidney injury (AKI).
Definitions of Acute Kidney Injury (AKI)
Most modern studies utilize one of the following standardized criteria to define AKI:
-
RIFLE Criteria: (Risk, Injury, Failure, Loss, End-stage kidney disease) - Classifies AKI based on changes in serum creatinine or glomerular filtration rate and urine output.
-
AKIN Criteria: (Acute Kidney Injury Network) - A modification of RIFLE, defining AKI as an abrupt (within 48 hours) reduction in kidney function.
-
KDIGO Guidelines: (Kidney Disease: Improving Global Outcomes) - A further refinement that combines aspects of RIFLE and AKIN.
A common definition for drug-induced AKI is a 50% increase in serum creatinine or an absolute increase of 0.5 mg/dL.[19]
Monitoring Protocols in Clinical Trials
While specific protocols vary between studies, a general approach to monitoring for nephrotoxicity in clinical trials of these agents can be outlined.
| Parameter | Frequency | Rationale |
| Serum Creatinine | Baseline, then at least every 2-3 days, or more frequently in high-risk patients. | Primary marker for assessing renal function and detecting AKI. |
| Blood Urea Nitrogen (BUN) | Baseline and periodically during treatment. | Provides complementary information to serum creatinine. |
| Urine Output | Monitored daily, especially in hospitalized patients. | A key component of the RIFLE, AKIN, and KDIGO criteria for AKI. |
| Urinalysis | Baseline and as clinically indicated. | Can detect proteinuria, hematuria, and casts, which may indicate renal damage. |
| Therapeutic Drug Monitoring (TDM) | For vancomycin, trough levels are typically monitored. For teicoplanin, trough levels are also monitored, particularly in certain patient populations.[17] | To ensure therapeutic efficacy and minimize the risk of dose-related toxicity. |
.
Caption: General experimental workflow for assessing drug-induced nephrotoxicity in a clinical trial.
Conclusion
The available evidence strongly suggests that teicoplanin has a more favorable renal safety profile than vancomycin. While both drugs are indispensable for managing severe Gram-positive infections, the lower risk of nephrotoxicity with teicoplanin makes it a potentially preferable option in patients with pre-existing renal impairment or those at high risk for developing acute kidney injury. The distinct mechanisms of nephrotoxicity—oxidative stress for vancomycin and likely immune-mediated interstitial nephritis for teicoplanin—warrant different strategies for prevention and management. For drug development professionals, these differences highlight the importance of considering not only the direct cellular toxicity of a compound but also its potential to elicit adverse immune responses. Further research into the precise molecular pathways of teicoplanin-induced AIN could lead to even safer therapeutic approaches in the future.
References
- 1. Cochrane meta-analysis: teicoplanin versus vancomycin for proven or suspected infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Teicoplanin versus vancomycin for proven or suspected infection. | Semantic Scholar [semanticscholar.org]
- 4. Teicoplanin versus vancomycin for proven or suspected infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. N-acetylcysteine Ameliorates Vancomycin-induced Nephrotoxicity by Inhibiting Oxidative Stress and Apoptosis in the in vivo and in vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin C attenuates vancomycin induced nephrotoxicity through the reduction of oxidative stress and inflammation in HK-2 cells - Xu - Annals of Palliative Medicine [apm.amegroups.org]
- 10. Rutin Attenuates Vancomycin-Induced Nephrotoxicity by Ameliorating Oxidative Stress, Apoptosis, and Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Teicoplanin nephrotoxicity: first case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Drug-Induced Interstitial Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-induced acute interstitial nephritis: pathology, pathogenesis, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-induced acute interstitial nephritis: pathology, pathogenesis, and treatment. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. The mechanisms of acute interstitial nephritis in the era of immune checkpoint inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic Drug Monitoring and Nephrotoxicity of Teicoplanin Therapy in Chinese Children: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical predictors of nephrotoxicity associated with teicoplanin: Meta-analysis and meta-regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Teicoplanin: renal tolerance and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Teicoplanin A2-3 as an Analytical Reference Standard: A Comparative Guide
Teicoplanin is a glycopeptide antibiotic crucial for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is not a single molecule but a complex mixture of five major active components (A2-1, A2-2, A2-3, A2-4, and A2-5) and a more polar component (A3-1).[3][4] Among these, the A2 group analogs are the primary contributors to its pharmaceutical activity.[5] Given that the ratios of these components can vary between manufacturers and even change during treatment, establishing a robust, validated analytical method using a well-characterized reference standard is paramount for quality control, pharmacokinetic studies, and therapeutic drug monitoring (TDM).[5][6]
This guide provides a comparative overview of the validation of analytical methods for Teicoplanin, with a focus on its major component, A2-3. It details the performance of common analytical techniques, presents supporting experimental data, and outlines the necessary protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Methodologies
The two predominant techniques for the quantitative analysis of Teicoplanin and its components are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is widely accessible and cost-effective, LC-MS/MS offers superior sensitivity and selectivity.[7][8]
A UPLC-MS/MS assay is capable of distinguishing and quantifying the main teicoplanin components, including the isomers A2-2 and A2-3, with high precision and accuracy.[9][10] Conversely, many HPLC-UV methods, while reliable for total teicoplanin quantification, may not resolve all individual A2 components.[7][11] The choice of method often depends on the specific requirements of the analysis, such as the need for detailed component profiling versus routine therapeutic monitoring of total drug concentration.
Data Presentation: Performance Comparison
The following tables summarize the validation parameters for different analytical methods used to quantify Teicoplanin, demonstrating their suitability as reference standards.
Table 1: Performance Characteristics of HPLC-UV Methods for Teicoplanin Analysis
| Parameter | Method 1 | Method 2 |
| Principle | Reversed-Phase HPLC-UV | Reversed-Phase HPLC-UV with Internal Standard |
| Linearity Range | 70.0 - 120.0 µg/mL[3] | 7.8 - 500 mg/L[7][11] |
| Precision (RSD) | 1.3 - 2.39% (Intra-day)[3] | < 15% (Intra- and Inter-day) |
| Accuracy | Mean recovery of 102.31%[3] | Within 85-115% |
| Detection Wavelength | 279 nm[3] | 220 nm[7][11] |
| Internal Standard | Not specified | Polymyxin B[7][11] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Teicoplanin Analysis
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (UPLC/MS/MS for Components) |
| Principle | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | High-Performance Liquid Chromatography-Tandem Mass Spectrometry | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry |
| Linearity Range | 2.5 - 150 mg/L (Total Teicoplanin)[9][12] | 1.56 - 100 mg/L[8] | 0.15 - 120.4 µg/mL (for A2-2/A2-3)[13] |
| Precision (CV/RSD) | 5.97% (Total Teicoplanin)[9][12] | < 20%[8] | < 15%[13] |
| Accuracy (Bias) | 107% (Total Teicoplanin)[9][12] | Within ±20%[8] | 85 - 115%[13] |
| Lower Limit of Quantification (LLOQ) | Not specified | 1.00 mg/L[8] | 0.25 µg/mL (for A2-2/A2-3)[13] |
| Run Time | 5.5 minutes[9][12] | 5.5 minutes[8] | Not specified |
Experimental Protocols
Detailed methodologies are critical for replicating and validating analytical results. Below are representative protocols for HPLC-UV and UPLC-MS/MS analysis of Teicoplanin.
Protocol 1: HPLC-UV Method for Lyophilized Teicoplanin
This method is adapted from a validated assay for Teicoplanin in pharmaceutical formulations.[3]
-
Sample Preparation: Accurately weigh and dissolve the Teicoplanin reference standard and sample in the mobile phase to achieve a concentration within the linear range (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Validation Procedure:
-
Linearity: Prepare a series of standard solutions (e.g., 70, 80, 90, 100, 110, 120 µg/mL). Plot peak area against concentration and calculate the regression equation and correlation coefficient.[3]
-
Precision: Analyze replicate preparations of a single sample on the same day (intra-day) and on different days (inter-day) to determine the Relative Standard Deviation (RSD).[3]
-
Accuracy: Perform recovery studies by spiking a known amount of Teicoplanin reference standard into the sample matrix.[3]
-
Specificity: Analyze the sample matrix (excipients) without Teicoplanin to ensure no interfering peaks are present at the retention time of Teicoplanin.[3]
-
Protocol 2: UPLC-MS/MS Method for Teicoplanin Components in Human Serum
This protocol is based on methods developed for bioanalytical applications, capable of resolving individual components.[9][10]
-
Sample Preparation (Protein Precipitation):
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse phase column (e.g., ACQUITY UPLC CSH C18, 2.1 x 50 mm, 1.7 µm).[13]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[13]
-
Flow Rate: 0.3 mL/min.[8]
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each Teicoplanin component (including A2-3) and the internal standard.
-
-
Validation Procedure: The method should be validated according to ICH M10 guidelines for Bioanalytical Method Validation, assessing parameters such as selectivity, matrix effect, recovery, calibration curve, accuracy, and precision.[9][12]
Mandatory Visualizations
Diagrams help to clarify complex workflows and relationships, providing an at-a-glance understanding for researchers.
Caption: Workflow for the validation of an analytical method for Teicoplanin.
Caption: Relationship of this compound to the overall Teicoplanin complex.
Conclusion
The validation of this compound as part of an analytical reference standard is achievable and well-documented through robust methodologies like HPLC and LC-MS/MS. Both techniques, when properly validated according to ICH guidelines, provide the necessary precision, accuracy, and linearity for reliable quantification. LC-MS/MS methods offer the distinct advantage of being able to resolve and individually quantify the closely related A2 components, which is critical for detailed pharmacokinetic analysis and for comparing the composition of innovator and generic drug products.[5] The use of a well-characterized standard, encompassing this compound, is essential for ensuring the quality, safety, and efficacy of Teicoplanin in both pharmaceutical manufacturing and clinical settings.
References
- 1. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idcmjournal.org [idcmjournal.org]
- 9. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Teicoplanin A2 Components
For Researchers, Scientists, and Drug Development Professionals
Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several structurally related components. The main active constituents belong to the A2 group, which comprises five major components: A2-1, A2-2, A2-3, A2-4, and A2-5. These components share a common core structure but differ in the acyl side chains attached to the glucosamine moiety, leading to variations in their physicochemical properties and, consequently, their pharmacokinetic profiles.[1] Understanding the individual pharmacokinetic characteristics of these components is crucial for optimizing therapeutic efficacy and safety. This guide provides a comparative analysis of the pharmacokinetics of Teicoplanin A2 components, supported by experimental data.
Data Summary: Pharmacokinetic Parameters of Teicoplanin Components
The following table summarizes the key pharmacokinetic parameters of the individual Teicoplanin A2 components and the related component A3-1, as determined in a study involving healthy volunteers who received a 400 mg intravenous bolus of teicoplanin.[2] Significant differences are observed across the components, which correlate with their lipophilicity.[2][3] As lipophilicity increases from A2-1 to A2-5, there is a noticeable decrease in the unbound fraction in plasma, volume of distribution at steady state (Vss), total clearance (CL), and renal clearance (CLR), while the unbound steady-state volume of distribution and unbound nonrenal clearance increase.[2]
| Component | Half-life (t½, γ-phase) (hr) | Volume of Distribution at Steady State (Vss) (L/kg) | Total Clearance (CL) (ml/hr/kg) | Renal Clearance (CLR) (ml/hr/kg) | Percentage Excreted in Urine (Ae) (%) |
| A3-1 | 48.1 | 0.92 | 19.3 | 16.1 | 85 |
| A2-1 | 53.5 | 0.69 | 12.1 | 9.1 | 79 |
| A2-2 | 56.2 | 0.58 | 9.4 | 6.7 | 71 |
| A2-3 | 58.3 | 0.53 | 8.4 | 5.8 | 66 |
| A2-4 | 62.7 | 0.47 | 6.8 | 4.3 | 60 |
| A2-5 | 66.8 | 0.42 | 5.4 | 2.8 | 53 |
Data sourced from Verbesselt et al., 1990.[2]
Experimental Protocols
The determination of the pharmacokinetic parameters of individual teicoplanin components necessitates their separation and quantification in biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
A robust HPLC method is essential for the separation and quantification of the teicoplanin A2 components in plasma and urine.
Sample Preparation:
-
To 200 μL of plasma, add an internal standard (e.g., polymyxin B).[4]
-
Deproteinize the sample by adding 400 μL of acetonitrile.[4]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The resulting supernatant is further cleaned by rinsing with chloroform before injection into the HPLC system.[4]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm particle size) is typically used.[5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic buffer (e.g., NaH₂PO₄) and acetonitrile (e.g., 78:22, v/v) is effective for separation.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[5]
-
Detection: UV detection at 220 nm allows for the quantification of the teicoplanin components.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers higher sensitivity and specificity for the quantification of teicoplanin components.
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., vancomycin).[6]
-
Precipitate proteins by adding a solution of methanol/acetonitrile/aqueous zinc sulfate.[6]
-
Vortex and centrifuge the sample.
-
The clear supernatant is transferred to an autosampler vial for analysis.[6]
Chromatographic and Mass Spectrometric Conditions:
-
Online Extraction: Turbulent flow chromatography can be used for automated online sample clean-up.[7]
-
Analytical Column: A Hypersil Gold C8 column under acidic conditions is suitable for separation.[7]
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q Exactive hybrid instrument) is used for detection and quantification.[7]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of Teicoplanin A2 components.
References
- 1. Teicoplanin metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of individual components of teicoplanin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. doc.rero.ch [doc.rero.ch]
- 7. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Teicoplanin A2-3: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Teicoplanin A2-3, a glycopeptide antibiotic, within a laboratory setting. The following procedures are designed to ensure the safe handling and disposal of this substance, minimizing environmental impact and adhering to standard laboratory safety practices.
I. Safety and Handling Precautions
According to Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). When handled in accordance with specifications, it is not expected to have harmful effects. However, as with any chemical substance, appropriate personal protective equipment (PPE), including laboratory coats, gloves, and safety glasses, should be worn at all times. In case of a spill, it should be cleaned up promptly, avoiding the generation of dust, and the material placed in a suitable, labeled container for disposal.
II. Disposal of this compound Waste
For research and laboratory purposes, it is recommended that all antibiotic waste, including this compound, be treated as chemical waste. This ensures a higher level of safety and environmental protection. The following is a step-by-step guide for the inactivation and disposal of this compound.
Chemical Inactivation Protocol: Alkaline Hydrolysis
Materials:
-
This compound waste (solid or in solution)
-
Sodium hydroxide (NaOH) solution, 4N
-
Hydrochloric acid (HCl) solution, 4N (for neutralization)
-
pH indicator strips or a calibrated pH meter
-
Appropriate chemical waste container, properly labeled
Procedure:
-
Preparation: Conduct the procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Alkaline Hydrolysis:
-
For liquid waste containing this compound, slowly add an equal volume of 4N NaOH solution.
-
For solid waste , dissolve the this compound in a minimal amount of water before slowly adding an equal volume of 4N NaOH solution.
-
-
Incubation: Allow the mixture to stand for a minimum of 2 hours at room temperature to facilitate degradation. While some related compounds show rapid degradation, a longer incubation period is a conservative measure to ensure more complete hydrolysis.
-
Neutralization: Carefully neutralize the basic solution by slowly adding 4N HCl. Monitor the pH using pH strips or a pH meter. Adjust the pH to a neutral range (approximately pH 6-8). This step is crucial as it prevents the disposal of corrosive waste.
-
Final Disposal: The neutralized solution should be transferred to a properly labeled chemical waste container for collection by your institution's environmental health and safety (EHS) department. Do not pour the solution down the drain.
Quantitative Data for Vancomycin Degradation (for reference)
| Degradation Method | Conditions | Degradation Percentage |
| Basicity | 4N Sodium Hydroxide, 15 minutes at 20°C | ~20% |
| Acidity | 4N Hydrochloric Acid, 2 hours at 20°C | ~20% |
| Oxidation | 1% Hydrogen Peroxide, 3 hours at 20°C | No degradation peak observed |
| Heat | 80°C for 300 minutes | Two degradation peaks observed |
Table based on data for Vancomycin degradation.[1]
III. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
IV. General Recommendations for Pharmaceutical Waste
It is imperative to follow your institution's specific guidelines for chemical and pharmaceutical waste disposal. General best practices include:
-
Segregation: Always segregate pharmaceutical waste from regular and biohazardous waste streams.
-
Labeling: Clearly label all waste containers with their contents.
-
Avoid Drains: Do not dispose of antibiotics or other pharmaceuticals down the drain, as this can contribute to environmental contamination and the development of antimicrobial resistance.
-
Consult EHS: When in doubt, always consult with your institution's Environmental Health and Safety department for guidance on proper disposal procedures.
References
Essential Safety and Logistical Information for Handling Teicoplanin A2-3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of Teicoplanin A2-3 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory safety.
Hazard Identification and Safety Precautions
This compound is a glycopeptide antibiotic. While some safety data sheets (SDS) do not classify it as a hazardous substance under the Globally Harmonized System (GHS), others recommend treating it as a hazardous substance[1][2]. It may cause skin irritation, serious eye irritation, and respiratory tract irritation[3]. Therefore, appropriate precautions should always be taken.
Key Safety Information:
| Parameter | Value | Reference |
| Acute Toxicity (Intraperitoneal LD50, mouse) | 1 g/kg | [1] |
| Primary Irritant Effect (Skin) | No irritant effect reported in one source, but skin irritation is mentioned in another. | [1][3] |
| Primary Irritant Effect (Eye) | No irritating effect reported in one source, but eye irritation is mentioned in another. | [1][3] |
| Sensitization | No sensitizing effects known. | [1] |
| Flammability | Product is not flammable. | [1] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment should be worn:
-
Hand Protection: Wear protective gloves. Nitrile or neoprene gloves are preferred[4].
-
Eye Protection: Use safety glasses with side-shields or goggles[2][5].
-
Respiratory Protection: In case of insufficient ventilation or when generating dust, wear a NIOSH-approved respirator or a dust mask[2][6][7]. A fit-tested N95 or N100 mask is recommended for airborne particles[4].
-
Body Protection: Wear a laboratory coat or a disposable gown[2][4]. For larger spills, protective clothing may be necessary[2].
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure and contamination risks.
Workflow for Safe Handling:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
